EPZ015666
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c26-17(10-25-6-5-14-3-1-2-4-15(14)9-25)8-21-20(27)18-7-19(23-13-22-18)24-16-11-28-12-16/h1-4,7,13,16-17,26H,5-6,8-12H2,(H,21,27)(H,22,23,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXZLIFRWWKZRY-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(CNC(=O)C3=CC(=NC=N3)NC4COC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C[C@H](CNC(=O)C3=CC(=NC=N3)NC4COC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of EPZ015666: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ015666 is a potent, selective, and orally bioavailable small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] This enzyme plays a critical role in various cellular processes, and its overexpression is implicated in the pathogenesis of numerous cancers, particularly hematologic malignancies like mantle cell lymphoma (MCL).[2][4] this compound exerts its anti-tumor effects by competitively inhibiting the peptide substrate binding to PRMT5, leading to a cascade of downstream events including the reduction of symmetric dimethylarginine (sDMA) levels on target proteins, cell cycle arrest, and induction of apoptosis.[5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.
Biochemical Activity and Selectivity
This compound is a highly potent inhibitor of PRMT5 enzymatic activity. It demonstrates a peptide-competitive and S-adenosylmethionine (SAM)-uncompetitive mechanism of action.[5] This indicates that this compound binds to the substrate-binding pocket of PRMT5, thereby preventing the methylation of its target proteins.[6] The compound exhibits remarkable selectivity for PRMT5 over a broad panel of other protein methyltransferases, highlighting its specificity.[2][7]
Table 1: Biochemical Activity of this compound
| Parameter | Value | Reference |
| Ki (PRMT5) | 5 nM | [3] |
| IC50 (PRMT5, biochemical assay) | 22 nM | [2] |
| Selectivity | >20,000-fold over other PMTs | [3] |
Cellular Mechanism of Action
The inhibition of PRMT5 by this compound in cancer cells leads to a significant reduction in the symmetric dimethylation of arginine residues on both histone and non-histone proteins. A key substrate of PRMT5 is the SmD3 protein, a component of the spliceosome.[2] Inhibition of SmD3 methylation is a hallmark of this compound activity and serves as a critical pharmacodynamic biomarker.[2] The downstream consequences of reduced protein methylation are profound, leading to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[8]
Table 2: Cellular Activity of this compound in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | IC50 (Proliferation Assay) | Reference |
| Z-138 | 96 - 904 nM | [3] |
| Granta-519 | 96 - 904 nM | [3] |
| Maver-1 | 96 - 904 nM | [3] |
| Mino | 96 - 904 nM | [3] |
| Jeko-1 | 96 - 904 nM | [3] |
In Vivo Anti-Tumor Efficacy
The potent in vitro activity of this compound translates to robust anti-tumor efficacy in preclinical xenograft models of MCL.[2][3] Oral administration of this compound leads to a dose-dependent inhibition of tumor growth.[2] These studies have been crucial in validating PRMT5 as a therapeutic target in MCL and establishing the therapeutic potential of this compound.
Table 3: In Vivo Efficacy of this compound in MCL Xenograft Models
| Animal Model | Dosing | Outcome | Reference | |---|---|---| | MCL (Z-138) Xenograft | 200 mg/kg, p.o., BID | Robust anti-tumor activity |[3] | | MCL (Maver-1) Xenograft | 200 mg/kg, p.o., BID | Robust anti-tumor activity |[3] | | HTLV-1-infected HIS mice | 50 mg/kg, p.o., BID | Significantly enhanced survival |[8] | | Triple Negative Breast Cancer Xenograft | Not Specified | 39% tumor growth inhibition |[9] |
Signaling Pathways Modulated by this compound
PRMT5 is a central regulator of multiple signaling pathways that are critical for cancer cell proliferation and survival.[4][10] By inhibiting PRMT5, this compound indirectly modulates these pathways, contributing to its anti-cancer effects. The primary pathways affected include the PI3K/AKT/mTOR and the ERK signaling cascades.[11] PRMT5 can influence these pathways through various mechanisms, including the regulation of gene expression and the direct methylation of pathway components.[10]
Experimental Protocols
PRMT5 Biochemical Assay (Generic Protocol)
This protocol outlines a general method for determining the in vitro enzymatic activity of PRMT5 and the inhibitory potential of compounds like this compound.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 8.0), NaCl, EDTA, DTT, and a methyl donor, typically S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM).
-
Enzyme and Substrate: Add purified recombinant human PRMT5/MEP50 complex and a suitable substrate (e.g., a peptide derived from SmD3 or histone H4).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA).
-
Measurement: Spot the reaction mixture onto filter paper, wash to remove unincorporated [3H]-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (Trypan Blue Exclusion Method)
This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.[8]
-
Cell Seeding: Seed MCL cells (e.g., Z-138) in 12-well plates at a density of 1 × 10^5 cells/mL.[8]
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for a specified duration (e.g., 4, 8, and 12 days).[8] Fresh inhibitor is added every 4 days.[8]
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in phosphate-buffered saline (PBS). Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan blue solution.
-
Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition and determine the IC50 value.
Mantle Cell Lymphoma Xenograft Model
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound.[12]
-
Animal Model: Use immunodeficient mice, such as NOD-scid gamma (NSG) mice, aged 6-8 weeks.[12]
-
Tumor Cell Implantation: Subcutaneously inject MCL cells (e.g., Z-138 or patient-derived cells) into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions (length and width) with calipers on specified days.[12]
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound orally (p.o.) at the desired dose and schedule (e.g., 200 mg/kg, twice daily).[3] The control group receives a vehicle.
-
Endpoint: Continue treatment and tumor monitoring until a predefined endpoint is reached, such as the tumor volume in the control group reaching a specific size or signs of morbidity in the animals.[12]
-
Data Analysis: Calculate the tumor volume for each mouse at each time point (Volume = length × width² × 0.5).[12] Compare the tumor growth between the treated and control groups to determine the percentage of tumor growth inhibition.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PRMT5 with a clear mechanism of action. Its ability to disrupt PRMT5-mediated protein methylation leads to significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly in MCL. The robust preclinical data, supported by detailed in vitro and in vivo studies, provide a strong rationale for its continued investigation as a potential therapeutic agent for PRMT5-driven malignancies. This guide offers a foundational understanding of the core principles underlying the action of this compound, intended to support further research and development in this promising area of oncology.
References
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 Inhibitor this compound Decreases the Viability and Encystment of Entamoeba invadens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 7. EPZ 015666 | Protein Arginine Methyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 8. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. PRMT5 function and targeting in cancer [cell-stress.com]
- 11. Identification of a Novel Protein Arginine Methyltransferase 5 Inhibitor in Non-small Cell Lung Cancer by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploiting PRMT5 as a target for combination therapy in mantle cell lymphoma characterized by frequent ATM and TP53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Target of EPZ015666: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ015666 is a potent and highly selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document provides a comprehensive technical overview of this compound, focusing on its cellular target, mechanism of action, and its effects on various cancer cell lines. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of oncology and drug discovery.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1] this compound has emerged as a valuable chemical probe for studying PRMT5 biology and as a potential therapeutic agent.
The Cellular Target: PRMT5
The primary cellular target of this compound is Protein Arginine Methyltransferase 5 (PRMT5) .[2] this compound is a potent peptide-competitive and S-adenosylmethionine (SAM)-cooperative inhibitor, demonstrating high specificity for PRMT5 over other protein arginine methyltransferases.[2]
Quantitative Data: In Vitro Potency of this compound
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key potency data.
| Parameter | Value | Assay Condition | Reference |
| Biochemical IC50 | 22 nM | Cell-free enzymatic assay | [2] |
| Ki | 5 nM | Cell-free assay |
Table 1: Biochemical Potency of this compound against PRMT5.
| Cell Line | Cancer Type | IC50 | Assay | Reference |
| Z-138 | Mantle Cell Lymphoma | 96 nM | Cell Viability (Guava ViaCount) | [2] |
| Maver-1 | Mantle Cell Lymphoma | 450 nM | Cell Viability (Guava ViaCount) | |
| KARPAS-422 | Lymphoma | 0.96 µM | Cell Viability (CellTiter-Glo) | |
| HCC38 | Breast Cancer | 5 µM | Cell Viability (MTT) | |
| A549 | Non-Small Cell Lung Cancer | 7.8 µM | Cell Viability (MTT) | [3] |
| SLB-1 | T-cell Leukemia | Not specified | Cell Viability (Trypan Blue) | [4] |
| ATL-ED | T-cell Leukemia | Not specified | Cell Viability (Trypan Blue) | [4] |
| Medulloblastoma Cell Lines | Medulloblastoma | Not specified | Cell Viability (MTT) | [5] |
Table 2: Cellular Proliferative IC50 Values of this compound in Various Cancer Cell Lines.
Signaling Pathways Modulated by this compound
Inhibition of PRMT5 by this compound impacts several critical cellular signaling pathways, primarily through the alteration of gene expression and protein function.
Experimental Protocols
PRMT5 Enzymatic Inhibition Assay (Chemiluminescent)
This protocol is adapted from commercially available PRMT5 assay kits and general procedures.
Materials:
-
Purified PRMT5 enzyme
-
Histone H4 peptide substrate (pre-coated on a 96-well plate)
-
S-adenosylmethionine (SAM)
-
This compound
-
Antibody against methylated arginine 3 of Histone H4 (anti-H4R3me2s)
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HRP-labeled secondary antibody
-
Chemiluminescent substrate
-
Assay buffer
-
Stop solution
-
Microplate reader with chemiluminescence detection
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
To the wells of the H4 peptide-coated plate, add the diluted this compound or vehicle control.
-
Add the PRMT5 enzyme and SAM to each well to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding the stop solution.
-
Wash the plate multiple times with a wash buffer.
-
Add the anti-H4R3me2s primary antibody and incubate at room temperature.
-
Wash the plate and add the HRP-labeled secondary antibody.
-
Incubate at room temperature.
-
Wash the plate and add the chemiluminescent substrate.
-
Immediately measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.[6]
Cell Viability (MTT) Assay
This protocol outlines the steps to determine the effect of this compound on cancer cell proliferation.[3][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm or 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[3][7]
Western Blot for Symmetric Dimethyl Arginine (sDMA)
This protocol is for detecting the inhibition of PRMT5 activity in cells treated with this compound by measuring the levels of symmetric dimethyl arginine.[8][9]
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-sDMA (e.g., Cell Signaling Technology #13222)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Experimental and Logical Workflows
Workflow for Determining this compound IC50 in a Cancer Cell Line
Conclusion
This compound is a specific and potent inhibitor of PRMT5, a key enzyme in cancer pathogenesis. Its ability to induce apoptosis and inhibit proliferation in a variety of cancer cell lines underscores its potential as a therapeutic agent. The provided data and protocols serve as a valuable resource for researchers investigating the role of PRMT5 in cancer and developing novel anti-cancer therapies.
References
- 1. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5 enzymatic activity [bio-protocol.org]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. epicypher.com [epicypher.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to EPZ015666: A PRMT5 Inhibitor
This technical guide provides a comprehensive overview of this compound (also known as GSK3235025), a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document details its mechanism of action, quantitative biochemical and cellular activity, in vivo efficacy, and the experimental protocols utilized for its characterization.
Introduction: PRMT5 in Oncology
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene expression, mRNA splicing, signal transduction, and DNA damage repair.[2][3][4][5][6] PRMT5 is frequently overexpressed in a variety of human cancers, including mantle cell lymphoma (MCL), lung cancer, breast cancer, and colorectal cancer, where its elevated activity contributes to tumorigenesis and cancer cell survival.[1][7][8] Consequently, PRMT5 has emerged as a promising therapeutic target for cancer treatment.[4][7]
This compound: A Selective PRMT5 Inhibitor
This compound is a potent, orally bioavailable small molecule inhibitor of PRMT5.[9][10][11] It was developed through structure and property-guided design to be a highly selective tool compound for probing PRMT5 biology.[12] this compound is a peptide-competitive and S-adenosylmethionine (SAM)-cooperative inhibitor, exhibiting greater than 10,000-fold specificity for PRMT5 over other protein arginine methyltransferases.[7]
Mechanism of Action
This compound exerts its inhibitory effect by binding to the substrate-binding pocket of PRMT5.[13] This competitive inhibition prevents the binding of substrate peptides.[14] Structural studies have revealed a unique cation-π binding mode involving the tetrahydroisoquinoline moiety of this compound within the PRMT5 active site.[1][12] By inhibiting the enzymatic activity of PRMT5, this compound leads to a reduction in the symmetric dimethylation of its substrates, such as SmD3, a component of the spliceosome.[1][10] This disruption of normal cellular processes, particularly in cancer cells that are dependent on PRMT5 activity, leads to cell cycle arrest and apoptosis.[10][14]
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Parameter | Value | Cell Line/Conditions | Reference |
| Biochemical Assay | IC50 | 22 nM | Cell-free enzymatic assay | [10][11][15][16] |
| Biochemical Assay | Ki | 5 nM | Cell-free enzymatic assay | [9] |
| Cellular Methylation Assay | IC50 | ~36 nM | Z-138 (MCL) | |
| Cell Proliferation Assay | IC50 | 96 - 904 nM | Z-138, Granta-519, Maver-1, Mino, Jeko-1 (MCL) | [9] |
| Cell Proliferation Assay | IC50 | 351 nM | Z-138 (MCL) |
Table 2: In Vivo Efficacy of this compound in Mantle Cell Lymphoma (MCL) Xenograft Models
| Animal Model | Cell Line | Dosing | Duration | Tumor Growth Inhibition (TGI) | Reference |
| SCID Mice | Z-138 | 200 mg/kg BID, oral | 21 days | >93% | [15] |
| SCID Mice | Maver-1 | 200 mg/kg BID, oral | 21 days | >70% | [15] |
| SCID Mice | Granta-519 | 200 mg/kg BID, oral | 18 days | 45% | [15] |
Mandatory Visualization
Caption: PRMT5 signaling pathways and the inhibitory action of this compound.
Experimental Protocols
PRMT5 Biochemical Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting PRMT5 enzymatic activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PRMT5/MEP50 complex is used as the enzyme source. A synthetic peptide derived from a known PRMT5 substrate (e.g., histone H4) is used as the methyl acceptor substrate. S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) serves as the methyl donor.
-
Reaction Mixture: The reaction is typically performed in a 96- or 384-well plate. The reaction buffer contains PRMT5/MEP50, the peptide substrate, and varying concentrations of this compound.
-
Initiation and Incubation: The reaction is initiated by the addition of [³H]-SAM. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid). The methylated peptide is captured on a filter plate, and unincorporated [³H]-SAM is washed away.
-
Data Analysis: The amount of incorporated [³H] is quantified using a scintillation counter. The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MCL cell lines like Z-138) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation: The plates are incubated for an extended period (e.g., 5 to 12 days) to allow for the anti-proliferative effects to manifest.[15][17] Fresh media with the compound may be added every few days.[18]
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read using a plate reader. The percentage of proliferation inhibition is calculated relative to the DMSO control. IC50 values are determined by non-linear regression analysis.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse model.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., Z-138) are subcutaneously implanted into immunocompromised mice (e.g., SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically twice daily (BID), at various dose levels (e.g., 25, 50, 100, 200 mg/kg).[15][16]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study (e.g., 21 days), mice are euthanized, and tumors are excised and weighed.[15] Tumor growth inhibition (TGI) is calculated. Pharmacodynamic markers, such as the level of symmetric dimethylarginine in tumor tissue, can also be assessed by Western blot or immunohistochemistry.
Caption: A generalized workflow for the preclinical evaluation of this compound.
References
- 1. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. The Role of PRMT5 in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Role of PRMT5 in Immuno-Oncology [mdpi.com]
- 7. The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel small-molecule antagonizes PRMT5-mediated KLF4 methylation for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. file.medchemexpress.eu [file.medchemexpress.eu]
- 17. selleckchem.com [selleckchem.com]
- 18. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
The Biological Effects of EPZ015666 in Cancer Cells: A Technical Guide
Executive Summary
EPZ015666 (also known as GSK3235025) is a potent, selective, and orally bioavailable small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a pivotal role in numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Its overexpression is implicated in the tumorigenesis of various cancers, making it a compelling therapeutic target. This document provides an in-depth overview of the biological effects of this compound in cancer cells, summarizing its mechanism of action, anti-tumor activities, and impact on key signaling pathways. Quantitative data from preclinical studies are presented in structured tables, and detailed protocols for key experimental assays are provided.
Mechanism of Action
This compound acts as a substrate-competitive inhibitor of PRMT5.[1] It binds to the substrate-binding pocket of the PRMT5 enzyme, preventing it from methylating its target proteins.[1] This leads to a global reduction in symmetric dimethylarginine (SDMA) levels on cellular proteins, including key components of the spliceosome (like SmD3) and histones (H3R8, H4R3).[2][3][4] The inhibition of PRMT5's enzymatic activity by this compound disrupts the downstream cellular processes that are dependent on PRMT5-mediated methylation, ultimately leading to anti-cancer effects.
In Vitro Anti-Cancer Activity
This compound demonstrates robust anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines. Its efficacy is most pronounced in hematological malignancies and specific solid tumors.
Inhibition of Cancer Cell Proliferation and Viability
Treatment with this compound leads to a dose- and time-dependent decrease in the viability and proliferation of various cancer cells. This effect has been documented in models of mantle cell lymphoma (MCL), triple-negative breast cancer (TNBC), acute myeloid leukemia (AML), cervical cancer, and HTLV-1-transformed T-cells.[1][5][6]
Table 1: In Vitro Anti-Proliferative Activity of this compound (IC₅₀ Values)
| Cancer Type | Cell Line | Assay Type | IC₅₀ Value (nM) | Citation(s) |
|---|---|---|---|---|
| Mantle Cell Lymphoma | Z-138 | Proliferation | 96 - 904 (range across 5 lines) | [3] |
| Mantle Cell Lymphoma | Granta-519 | Proliferation | 96 - 904 (range across 5 lines) | [3] |
| Mantle Cell Lymphoma | Maver-1 | Proliferation | 96 - 904 (range across 5 lines) | [3] |
| Mantle Cell Lymphoma | Mino | Proliferation | 96 - 904 (range across 5 lines) | [3] |
| Mantle Cell Lymphoma | Jeko-1 | Proliferation | 96 - 904 (range across 5 lines) | [3] |
| Breast Cancer (TNBC) | HCC1954 | Cell Viability | 800 | |
| Breast Cancer (TNBC) | MDA-MB-453 | Cell Viability | 1000 | |
| AML | MV4-11 | Cell Viability | 1100 | [7] |
| HTLV-1 Transformed T-Cell | SLB-1 | Cell Viability | Nanomolar range | [5] |
| HTLV-1 Transformed T-Cell | ATL-ED | Cell Viability | Nanomolar range |[5] |
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism through which this compound exerts its anti-tumor effects is the induction of programmed cell death, or apoptosis. In HTLV-1-transformed T-cell lines and pancreatic cancer models, treatment with this compound leads to a significant, dose-dependent increase in apoptotic cells.[5][6] This is often accompanied by cell cycle arrest, preventing cancer cells from progressing through the division cycle.
Inhibition of Cell Invasion
This compound has been shown to suppress the metastatic potential of cancer cells. In cervical cancer models, the inhibitor decreased the invasive capacity of cells, an effect linked to the regulation of the epithelial-mesenchymal transition (EMT), a key process in metastasis.
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound has been validated in multiple animal xenograft models, demonstrating its potential for clinical translation.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Citation(s) |
|---|---|---|---|---|
| Mantle Cell Lymphoma | Z-138 | 200 mg/kg, BID, p.o. | >93% Tumor Growth Inhibition (TGI) after 21 days | [7] |
| Mantle Cell Lymphoma | Maver-1 | 200 mg/kg, BID, p.o. | >70% Tumor Growth Inhibition (TGI) after 21 days | [7] |
| Multiple Myeloma | KMS11 | 150 mg/kg, BID, p.o. | Significant inhibition of tumor growth; prolonged survival | [8] |
| HTLV-1 Transformed T-Cell | SLB-1 / ATL-ED | 25-50 mg/kg, BID, p.o. | Reduced tumor burden and improved survival | [6] |
| Cervical Cancer | HeLa-Luc-D3H2LN | 200 mg/kg, BID, p.o. | Significant reduction in tumor growth | |
Effects on Key Signaling Pathways
This compound-mediated PRMT5 inhibition impacts several critical cancer-related signaling pathways.
Activation of the p53 Pathway via MDM4 Splicing
One of the most significant mechanisms of action for PRMT5 inhibitors is the activation of the p53 tumor suppressor pathway. PRMT5 is essential for the proper splicing of MDM4 pre-mRNA. Inhibition by this compound disrupts this process, promoting the skipping of exon 6.[9][10] This leads to the production of a short, unstable MDM4 isoform (MDM4-S) instead of the full-length protein (MDM4-FL).[9] Since MDM4-FL is a key negative regulator of p53, its depletion releases p53 from inhibition, leading to p53 activation, transcription of its target genes (e.g., p21), and subsequent cell cycle arrest or apoptosis.[9][11] This effect is predominantly seen in p53 wild-type cancer cells.[10]
Disruption of the PRMT5/c-Myc Positive Feedback Loop
In pancreatic cancer, PRMT5 and the oncogene c-Myc form a positive feedback loop that drives proliferation. PRMT5 directly binds to the c-Myc promoter to activate its transcription. In turn, c-Myc enhances PRMT5 protein stability by inhibiting its proteasome-mediated degradation. This compound disrupts this loop by inhibiting PRMT5, which leads to reduced c-Myc transcription, subsequently decreasing PRMT5 stability and amplifying the anti-tumor effect.
Overcoming mTOR Inhibitor Resistance
In glioblastoma (GBM), resistance to mTOR inhibitors can occur through the activation of a salvage pathway involving IRES-mediated protein synthesis, which is dependent on PRMT5 activity. This compound can block this resistance mechanism, showing synergistic anti-GBM effects when combined with mTOR inhibitors.
Experimental Protocols
Detailed methodologies for key assays used to characterize the biological effects of this compound are provided below.
General Experimental Workflow
A typical workflow for evaluating a targeted inhibitor like this compound involves a multi-stage process from initial screening to in vivo validation.
Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is used to confirm the on-target activity of this compound by measuring the reduction in global SDMA levels.
-
Cell Lysis: Treat cancer cells with desired concentrations of this compound or DMSO (vehicle control) for 48-72 hours. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the symmetric di-methyl arginine motif (e.g., anti-SDMA antibody). Also, probe a separate blot or strip and re-probe for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO). Incubate for the desired period (e.g., 72-96 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment: Culture and treat cells with this compound at various concentrations for a specified time (e.g., 48-72 hours). Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of a viability dye like Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Gating: Differentiate cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through an extracellular matrix barrier.
-
Chamber Preparation: Coat the top of a Transwell insert (typically 8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Starve cells in serum-free medium for several hours. Resuspend 5 x 10⁴ cells in serum-free medium and add them to the upper chamber of the coated Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell invasion.
-
Cell Removal: Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the bottom of the membrane with methanol and stain them with crystal violet.
-
Quantification: Elute the stain and measure absorbance or count the number of stained cells in several microscopic fields to quantify invasion.
Conclusion
This compound is a specific and potent inhibitor of PRMT5 with significant anti-cancer activity demonstrated in a broad range of preclinical models. Its ability to inhibit proliferation, induce apoptosis, and suppress invasion is rooted in its primary mechanism of blocking PRMT5's methyltransferase activity. The subsequent disruption of critical cellular processes, particularly RNA splicing, leads to the activation of potent tumor suppressor pathways like p53. These findings provide a strong rationale for the continued clinical investigation of PRMT5 inhibitors as a targeted therapy for various malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing [pubmed.ncbi.nlm.nih.gov]
The Role of PRMT5 in Tumorigenesis: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical player in the landscape of oncology. As a Type II protein arginine methyltransferase, it catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is pivotal in a myriad of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1][2] Notably, PRMT5 is frequently overexpressed in a wide array of human cancers, and its elevated expression often correlates with poor patient prognosis, making it an attractive therapeutic target.[2][3] This in-depth technical guide provides a comprehensive overview of the core functions of PRMT5 in tumorigenesis, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Data Presentation
PRMT5 Overexpression in Human Cancers
PRMT5 is significantly upregulated in a multitude of cancer types compared to their normal tissue counterparts.[3] Analysis of The Cancer Genome Atlas (TCGA) data reveals a consistent pattern of PRMT5 overexpression across numerous malignancies.[3][4]
| Cancer Type | Quantitative Data (Fold Change or % Overexpression) | Reference |
| Bladder Urothelial Carcinoma | Significantly higher expression in tumor vs. normal tissues (p < 0.001) | [3] |
| Breast Cancer | Significantly higher expression in tumor vs. normal tissues (p < 0.001) | [3] |
| Colon Adenocarcinoma | Significantly higher expression in tumor vs. normal tissues (p < 0.001) | [3] |
| Lung Adenocarcinoma | Significantly higher expression in tumor vs. normal tissues (p < 0.001) | [3] |
| Stomach Adenocarcinoma | Significantly higher expression in tumor vs. normal tissues (p < 0.001) | [3] |
| Uterine Corpus Endometrial Carcinoma | Significantly higher expression in tumor vs. normal tissues (p < 0.001) | [3] |
Efficacy of PRMT5 Inhibitors in Cancer Cell Lines
A growing number of small molecule inhibitors targeting PRMT5 have been developed and have demonstrated potent anti-proliferative effects in various cancer cell lines.
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | 8 | [5] |
| JNJ-64619178 | A549 (Non-small cell lung cancer) | 10-100 | [5] |
| PRT543 | HCT116 (Colorectal Carcinoma) | <10 | [5] |
| PF-06939999 | HCT116 (Colorectal Carcinoma) | 1-10 | [5] |
Clinical Trials of PRMT5 Inhibitors
Several PRMT5 inhibitors have advanced into clinical trials, showing preliminary evidence of anti-tumor activity in various cancer types.
| Trial Identifier | Inhibitor | Cancer Type | Key Outcomes | Reference |
| NCT02783300 (METEOR-1) | GSK3326595 | Advanced Solid Tumors and Non-Hodgkin Lymphoma (NHL) | Confirmed partial responses (PRs) in adenoid cystic carcinoma (ACC) and ER+ breast cancer. Overall response rate (ORR) of 10% in NHL, including complete responses (CRs) in follicular lymphoma and diffuse large B-cell lymphoma (DLBCL). | [2][5] |
| NCT03573310 | JNJ-64619178 | Advanced Solid Tumors, NHL, and lower-risk Myelodysplastic Syndromes (MDS) | ORR of 5.6% in evaluable patients with solid tumors. In patients with ACC, the ORR was 11.5% with a median progression-free survival (PFS) of 19.1 months. | [5][6][7][8] |
| NCT03614728 | GSK3326595 | Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) | Limited clinical activity as a monotherapy in heavily pretreated patients. 17% of patients had a clinical benefit, with one patient achieving complete marrow remission. | [9] |
Core Signaling Pathways in Tumorigenesis
PRMT5 exerts its oncogenic functions by modulating a complex network of signaling pathways.
Cell Cycle Regulation and Proliferation
PRMT5 plays a crucial role in promoting cell cycle progression. It achieves this by methylating key cell cycle regulators, such as E2F1, which in turn affects the transcription of genes required for cell cycle advancement.[1] Additionally, PRMT5 can repress the expression of tumor suppressor genes, further contributing to uncontrolled cell proliferation.[2]
DNA Damage Response (DDR)
PRMT5 is intricately involved in the DNA Damage Response (DDR) pathway. It methylates several key DDR proteins, including 53BP1 and RAD9, influencing their recruitment to sites of DNA damage and subsequent repair activities.[1] This function of PRMT5 can contribute to the survival of cancer cells by enhancing their ability to repair DNA damage induced by chemotherapy or radiation.[1]
Growth Factor Signaling
PRMT5 can modulate the activity of several growth factor signaling pathways that are crucial for cancer cell proliferation and survival.[1][10] For instance, PRMT5 can methylate the Epidermal Growth Factor Receptor (EGFR), thereby affecting downstream signaling through the ERK and AKT pathways.[1][10] It can also regulate the expression of other receptors like Fibroblast Growth Factor Receptor 3 (FGFR3).[3][10]
Regulation of Splicing
A critical function of PRMT5 in tumorigenesis is its role in regulating alternative RNA splicing. PRMT5 methylates core components of the spliceosome, such as Sm proteins, which is essential for proper spliceosome assembly and function.[1] Dysregulation of PRMT5 activity leads to aberrant splicing of numerous genes, including those involved in cell cycle control and apoptosis, thereby contributing to the cancer phenotype.[1]
Immune Evasion
Recent studies have highlighted the role of PRMT5 in promoting immune evasion by tumor cells. PRMT5 can suppress the innate immune response by methylating DNA sensors, thereby inhibiting the production of type I interferons and chemokines that are necessary for recruiting immune cells.[1] Furthermore, PRMT5 can contribute to an immunosuppressive tumor microenvironment.[11]
References
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pan-cancer analysis identifies protein arginine methyltransferases PRMT1 and PRMT5 and their related signatures as markers associated with prognosis, immune profile, and therapeutic response in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The methylation induced by protein arginine methyltransferase 5 promotes tumorigenesis and progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
EPZ015666: A Deep Dive into its Selectivity Profile Over Other Methyltransferases
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of EPZ015666, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Designed for researchers, scientists, and drug development professionals, this document details the quantitative selectivity of this compound against a panel of methyltransferases, outlines the experimental protocols used for these assessments, and visualizes the key signaling pathways and experimental workflows involved.
Executive Summary
This compound is a highly potent and selective, orally bioavailable small molecule inhibitor of PRMT5 with a Ki of 5 nM and an IC50 of 22 nM in biochemical assays.[1][2] Extensive profiling has demonstrated its remarkable selectivity for PRMT5 over a broad range of other protein methyltransferases (PMTs), with reported selectivity of greater than 10,000 to 20,000-fold.[3][4] This high degree of selectivity makes this compound a valuable chemical probe for studying the biological functions of PRMT5 and a promising therapeutic candidate for cancers where PRMT5 is overexpressed or dysregulated.
Quantitative Selectivity Profile
The selectivity of this compound has been rigorously evaluated against a panel of protein and DNA methyltransferases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the potent and specific inhibition of PRMT5.
| Methyltransferase | Target Type | This compound IC50 (µM) |
| PRMT5 | Arginine Methyltransferase | 0.010 |
| PRMT1 | Arginine Methyltransferase | >10 |
| PRMT3 | Arginine Methyltransferase | >10 |
| PRMT4 (CARM1) | Arginine Methyltransferase | >10 |
| PRMT6 | Arginine Methyltransferase | >10 |
| PRMT8 | Arginine Methyltransferase | >10 |
| EZH2 | Lysine Methyltransferase | >10 |
| SETD2 | Lysine Methyltransferase | >10 |
| SETD7 | Lysine Methyltransferase | >10 |
| SETD8 | Lysine Methyltransferase | >10 |
| SUV39H2 | Lysine Methyltransferase | >10 |
| DNMT1 | DNA Methyltransferase | >10 |
| DNMT3A | DNA Methyltransferase | >10 |
Data sourced from Mavrommatis et al., 2021, PNAS. In cases where the IC50 was not reached at 10 µM, the value is indicated as >10 µM.
Experimental Protocols
The determination of the selectivity profile of this compound involved robust biochemical assays designed to measure the enzymatic activity of individual methyltransferases.
General Methyltransferase Activity Assay (Chemiluminescent)
A chemiluminescent assay format is a common method for screening and profiling methyltransferase inhibitors. BPS Bioscience, a provider of such services, utilizes a highly specific antibody that recognizes the methylated substrate.
Principle: This assay quantifies the activity of a methyltransferase by detecting the methylated product. The process involves three main steps:
-
Enzymatic Reaction: The methyltransferase enzyme is incubated with its specific substrate and the methyl donor, S-adenosylmethionine (SAM), in the presence of the test compound (this compound).
-
Antibody Binding: A primary antibody highly specific to the methylated substrate is added and binds to the product of the enzymatic reaction.
-
Signal Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) is introduced, followed by the addition of an HRP substrate. The resulting chemiluminescence is measured by a luminometer, and the signal intensity is proportional to the enzyme activity.
Workflow Diagram:
Caption: Workflow for a typical chemiluminescent methyltransferase assay.
MTase-Glo™ Methyltransferase Assay
The MTase-Glo™ Methyltransferase Assay from Promega is a bioluminescence-based method that measures the formation of the universal methyltransferase reaction product, S-adenosyl homocysteine (SAH).[1][5][6][7][8]
Principle: This assay quantifies SAH in a two-step enzymatic process that ultimately leads to the generation of a luminescent signal.
-
SAH Conversion to ADP: In the first step, the MTase-Glo™ Reagent is added to the methyltransferase reaction. This reagent contains enzymes that convert SAH to ADP.
-
ADP Conversion to ATP and Light Production: In the second step, the MTase-Glo™ Detection Solution is added. This solution contains enzymes that convert ADP to ATP. The newly synthesized ATP is then used by a luciferase to produce light, which is detected by a luminometer. The amount of light generated is directly proportional to the concentration of SAH produced, and therefore to the methyltransferase activity.
Workflow Diagram:
Caption: Principle of the MTase-Glo™ methyltransferase assay.
Signaling Pathways Modulated by this compound
PRMT5 plays a crucial role in various cellular processes by methylating a diverse range of substrates, including proteins involved in signal transduction, transcription, and RNA splicing. Inhibition of PRMT5 by this compound can therefore have profound effects on multiple signaling pathways.
Regulation of the Spliceosome
PRMT5 is a key regulator of spliceosome assembly and function. It methylates Sm proteins (SmB/B', SmD1, and SmD3), which is a critical step for the maturation of small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome.[9][10]
Caption: this compound inhibits PRMT5-mediated methylation of Sm proteins, disrupting spliceosome assembly.
Impact on PI3K/AKT and ERK Signaling Pathways
Recent studies have revealed a complex interplay between PRMT5 and major cell signaling pathways like PI3K/AKT and ERK. PRMT5 can influence these pathways at multiple levels, and its inhibition can lead to decreased cell proliferation and survival.
Caption: this compound-mediated inhibition of PRMT5 can disrupt the PI3K/AKT and ERK signaling cascades.
Conclusion
This compound stands out as a highly selective and potent inhibitor of PRMT5. Its well-defined selectivity profile, supported by robust biochemical data, establishes it as an invaluable tool for dissecting the complex biology of arginine methylation. The profound impact of PRMT5 inhibition on critical cellular processes, including RNA splicing and major signaling pathways, underscores the therapeutic potential of this compound in various disease contexts, particularly in oncology. Further research leveraging this selective inhibitor will continue to unravel the multifaceted roles of PRMT5 and pave the way for novel therapeutic strategies.
References
- 1. MTase-Glo Methyltransferase Assay Protocol [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of constitutive and alternative splicing by PRMT5 reveals a role for Mdm4 pre-mRNA in sensing defects in the spliceosomal machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.com [promega.com]
- 6. MTase-Glo™ Methyltransferase Assay [promega.jp]
- 7. promega.com [promega.com]
- 8. Methyltransferase-Glo: a universal, bioluminescent and homogenous assay for monitoring all classes of methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
The Pharmacokinetics of EPZ015666: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of EPZ015666, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a therapeutic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental pathways.
Quantitative Pharmacokinetic Data
The following tables summarize the reported pharmacokinetic parameters of this compound in various preclinical species. These data are essential for interspecies scaling and predicting human pharmacokinetics.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Dosage (p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Plasma Protein Binding (%) | Reference |
| 10 mg/kg | Not Reported | Not Reported | Not Reported | 69 | ~30 | [1][2] |
| 100 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported | ~30 | [2] |
Table 2: In Vitro Metabolic Clearance of this compound
| Species | Clearance in Liver Microsomes | Key Metabolites | Primary Metabolizing Enzymes (in Dogs) | Reference |
| Human | Low | M1, M2, M3 | Not Reported | [3][4][5] |
| Mouse | Low | M1, M2, M3 | Not Reported | [3][4][5] |
| Rat | Low | M1, M2, M3 | Not Reported | [3][4][5] |
| Dog | High | M1, M2, M3 | CYP2D | [3][4][5] |
M1 and M2 result from oxidative oxetane ring scission, while M3 results from the loss of the oxetane ring via an N-dealkylation reaction.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline the typical protocols used to assess the pharmacokinetics of this compound.
In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical study to determine the pharmacokinetic profile of this compound in mice following oral administration.[6][7][8]
Animals: Male CD-1 mice are often used.[2] Animals are housed under standard laboratory conditions with free access to food and water.[6]
Drug Formulation and Administration: this compound is typically formulated in a vehicle suitable for oral administration, such as 0.5% methylcellulose.[1] The compound is administered via oral gavage at a specific dose (e.g., 10 mg/kg or 100 mg/kg).[1][2] For intravenous administration to determine bioavailability, the compound would be dissolved in a suitable vehicle and administered via a tail vein.[6]
Blood Sampling: Blood samples are collected at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[6] Samples are typically collected via retro-orbital bleeding or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).[8] Plasma is separated by centrifugation and stored at -80°C until analysis.[6]
Bioanalysis: The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9]
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.[6][7]
In Vitro Metabolism in Liver Microsomes
This protocol is used to assess the metabolic stability of this compound in liver microsomes from different species.[3][4][5]
Materials:
-
Liver microsomes (human, mouse, rat, dog)
-
This compound
-
NADPH regenerating system (or individual components: NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer
-
Acetonitrile (for quenching the reaction)
-
Internal standard
Procedure:
-
A reaction mixture containing liver microsomes and phosphate buffer is prepared.
-
This compound is added to the reaction mixture and pre-incubated at 37°C.
-
The reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of this compound.
Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro clearance.
Bioanalytical Method using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying small molecules like this compound in biological matrices.[9][10][11][12][13]
Sample Preparation: Plasma samples are typically prepared by protein precipitation.[13] This involves adding a solvent like acetonitrile to the plasma sample to precipitate the proteins. After centrifugation, the clear supernatant containing the drug is transferred for analysis.
Chromatography: The prepared sample is injected into a liquid chromatograph. The compound is separated from other components in the sample on a C18 analytical column using a gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like formic acid.
Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte. The concentration of this compound in the study samples is then determined from this calibration curve.
Visualizations
The following diagrams illustrate the PRMT5 signaling pathway targeted by this compound and a typical workflow for an in vivo pharmacokinetic study.
Caption: PRMT5 Signaling Pathway and Inhibition by this compound.
References
- 1. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 2. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species differences in metabolism of this compound, an oxetane-containing protein arginine methyltransferase-5 (PRMT5) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. admescope.com [admescope.com]
- 7. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 8. bioivt.com [bioivt.com]
- 9. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 10. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
The Selective PRMT5 Inhibitor EPZ015666: A Technical Guide to its Mechanism and Impact on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of EPZ015666, a potent and highly selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). We delve into its mechanism of action, its specific effects on histone methylation, and its downstream consequences on cancer cell proliferation and survival. This document summarizes key quantitative data, provides detailed experimental protocols for assessing the inhibitor's activity, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] PRMT5 is frequently overexpressed in a variety of human cancers, including hematologic and solid tumors, where its increased activity is often associated with poor patient prognosis.[1] Key histone targets of PRMT5 include histone H4 at arginine 3 (H4R3) and histone H3 at arginine 8 (H3R8), modifications that are generally linked to transcriptional repression.[2][3]
This compound (also known as GSK3235025) is a first-in-class, orally bioavailable, and highly selective inhibitor of PRMT5.[2][4] It acts as a peptide-competitive and S-adenosyl methionine (SAM)-cooperative inhibitor, demonstrating over 10,000-fold selectivity for PRMT5 over other protein arginine methyltransferases.[4] By inhibiting PRMT5, this compound blocks the symmetric dimethylation of its substrates, leading to anti-proliferative effects and the induction of apoptosis in various cancer cell models.[1]
Mechanism of Action and Effect on Histone Methylation
This compound exerts its biological effects by directly inhibiting the enzymatic activity of PRMT5. This leads to a dose-dependent reduction in the levels of symmetric dimethylarginine (SDMA) on a global scale within the cell. Specifically, treatment with this compound has been shown to decrease the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s).[5] These histone marks are often associated with the epigenetic silencing of tumor suppressor genes. The inhibition of these repressive marks can lead to the reactivation of these genes, contributing to the anti-tumor effects of the compound.
The following diagram illustrates the core mechanism of this compound in inhibiting PRMT5-mediated histone methylation.
Caption: Mechanism of this compound action on PRMT5 and histone methylation.
Quantitative Data: In Vitro Potency of this compound
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of the assay. A summary of reported IC50 values is presented below.
| Cell Line | Cancer Type | Biochemical IC50 (nM) | Cellular Proliferation IC50 (nM) | Reference(s) |
| Z-138 | Mantle Cell Lymphoma (MCL) | 22 | 96 - 904 (range for various MCL lines) | [2][6] |
| Granta-519 | Mantle Cell Lymphoma (MCL) | N/A | 96 - 904 (range for various MCL lines) | [6] |
| Maver-1 | Mantle Cell Lymphoma (MCL) | N/A | 96 - 904 (range for various MCL lines) | [6] |
| Mino | Mantle Cell Lymphoma (MCL) | N/A | 96 - 904 (range for various MCL lines) | [6] |
| Jeko-1 | Mantle Cell Lymphoma (MCL) | N/A | 96 - 904 (range for various MCL lines) | [6] |
| SLB-1 | HTLV-1 Transformed T-cell | N/A | Not specified, but in nanomolar range | [1] |
| MT-2 | HTLV-1 Transformed T-cell | N/A | Not specified, but in nanomolar range | [1] |
| ATL-ED | Adult T-cell Leukemia | N/A | Not specified, but in nanomolar range | [1] |
| Entamoeba invadens | Protozoan Parasite | N/A | 96,600 ± 6,000 (µM) | [7] |
Note: The IC50 for Entamoeba invadens is in micromolar (µM) concentrations, indicating significantly lower potency in this organism compared to human cancer cell lines.
Experimental Protocols
Western Blotting for Histone Methylation Marks
This protocol describes the methodology for assessing the effect of this compound on the levels of symmetric dimethylation of histone H3 (H3R8me2s) and H4 (H4R3me2s).
Materials:
-
Cell culture reagents
-
This compound (dissolved in DMSO)
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Symmetric Di-Methyl Arginine (H3R8me2s)
-
Anti-Symmetric Di-Methyl Arginine (H4R3me2s)
-
Anti-PRMT5
-
Anti-β-actin or other loading control
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0-10 µM) or vehicle (DMSO) for a specified duration (e.g., 48-96 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.[8] Scrape the cells and collect the lysate.[8]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant.[8] Determine the protein concentration of the supernatant using a BCA assay.[8]
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[9] Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[10] Incubate the membrane with the primary antibody overnight at 4°C.[10] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again with TBST and then apply the chemiluminescent substrate.[10] Visualize the protein bands using a chemiluminescence imaging system.[10]
Cell Viability (MTT) Assay
This protocol outlines the procedure for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cell culture reagents
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle (DMSO) and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
PRMT5 Signaling in Cancer
PRMT5 is implicated in several oncogenic signaling pathways. Its inhibition by this compound can disrupt these pathways, leading to anti-cancer effects. The following diagram provides a simplified overview of PRMT5's role in cancer-related signaling.
Caption: PRMT5's role in nuclear and cytoplasmic signaling pathways in cancer.
Experimental Workflow for Evaluating this compound
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a cancer cell line.
Caption: A typical experimental workflow for studying the effects of this compound.
Conclusion
This compound is a valuable tool for probing the biological functions of PRMT5 and holds therapeutic potential as an anti-cancer agent. Its high selectivity and potent inhibition of PRMT5's methyltransferase activity lead to a reduction in repressive histone marks, resulting in decreased proliferation and viability of cancer cells. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the effects of this compound and the broader role of arginine methylation in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. origene.com [origene.com]
- 8. bio-rad.com [bio-rad.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for EPZ015666 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing EPZ015666, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in cell culture experiments. This document includes detailed protocols for common assays, quantitative data on its effects in various cell lines, and a diagram of the PRMT5 signaling pathway.
Introduction
This compound (also known as GSK3235025) is an orally bioavailable small molecule inhibitor of PRMT5 with a reported IC50 of 22 nM and a Ki of 5 nM.[1][2] It acts as a peptide-competitive and S-adenosylmethionine (SAM)-cooperative inhibitor, demonstrating high selectivity for PRMT5 over other protein methyltransferases.[2][3] PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[4][5] Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3][5]
Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of PRMT5. This leads to a reduction in the symmetric dimethylation of PRMT5 substrates, such as SmD3, a component of the spliceosome.[1] The inhibition of PRMT5 has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[1][5] Downstream signaling pathways affected by PRMT5 inhibition include the PI3K/AKT/mTOR and ERK pathways, through the downregulation of targets like FGFR3 and eIF4E.[6]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various cell lines as reported in the literature.
Table 1: IC50 Values for Cell Proliferation/Viability
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |
| Z-138 | Mantle Cell Lymphoma | 96 - 904 | Not Specified | [7] |
| Granta-519 | Mantle Cell Lymphoma | 96 - 904 | Not Specified | [7] |
| Maver-1 | Mantle Cell Lymphoma | 96 - 904 | Not Specified | [7] |
| Mino | Mantle Cell Lymphoma | 96 - 904 | Not Specified | [7] |
| Jeko-1 | Mantle Cell Lymphoma | 96 - 904 | Not Specified | [7] |
| SLB-1 | HTLV-1-transformed T-cell | ~250 | 12 days | [4] |
| MT-2 | HTLV-1-transformed T-cell | ~500 | 12 days | [4] |
| HeLa | Cervical Cancer | Not Specified | 96 hours | [8] |
| E. invadens | Amoeba (Trophozoite) | 96.6 ± 6 µM | 72 hours | [9] |
Table 2: Effective Concentrations for Other Cellular Effects
| Cell Line | Effect | Concentration | Treatment Duration | Reference |
| HeLa | Inhibition of PRMT5 enzymatic activity | Concentration-dependent | 96 hours | [8] |
| HeLa | Decreased invasive potential | Concentration-dependent | Not Specified | [8] |
| HTLV-1-transformed T-cells | Induction of apoptosis | Dose-dependent | 12 days | [4] |
| HTLV-1-transformed T-cells | Inhibition of symmetric arginine methylation | Concentration-dependent | 4 days | [4] |
| E. invadens | Decrease in symmetric dimethylarginine (sDMA) | 20 µM (IC20) | 72 hours | [9] |
| MDA-MB-468 | Inhibition of H3R8me2s and H4R3me2s | Concentration-dependent | 48 hours | [10] |
Experimental Protocols
Cell Viability Assay (Trypan Blue Exclusion Method)
This protocol is adapted from studies on HTLV-1-transformed T-cell lines.[4]
Materials:
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
12-well plates
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Seed lymphoid cells in 12-well plates at a density of 1 x 10^5 cells/mL in complete culture medium. For activated and naïve T-cells, a higher density of 5 x 10^5 cells/mL may be used.
-
Prepare serial dilutions of this compound in complete culture medium. A final DMSO concentration should be kept constant across all wells, including the vehicle control (e.g., 0.1%).
-
Add the desired concentrations of this compound or vehicle (DMSO) to the wells in duplicate or triplicate.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
At desired time points (e.g., days 4, 8, and 12), gently resuspend the cells in each well.
-
Take a small aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate cell viability as (Number of viable cells / Total number of cells) x 100%.
-
Replenish the cultures with fresh medium containing the appropriate concentrations of this compound or vehicle every 4 days for long-term assays.[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a standard method for detecting apoptosis and is consistent with the assays used in this compound studies.[4][5][11]
Materials:
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 0.5 x 10^5 cells/mL.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., up to 12 days, with replenishment of the compound every 4 days).[4]
-
Harvest the cells by centrifugation. For adherent cells, use trypsinization and collect both the floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for PRMT5 Activity
This protocol is for assessing the inhibition of PRMT5's methyltransferase activity by detecting the levels of symmetric dimethylarginine (sDMA) on target proteins.[4]
Materials:
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Symmetric Di-Methyl Arginine Motif (sdme-RG)
-
Anti-PRMT5
-
Anti-SmD3
-
Anti-β-actin or α-tubulin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells and treat with this compound or vehicle for the desired time (e.g., 4 days).[4]
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-sdme-RG, 1:1000 dilution) overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin) to ensure equal protein loading.
Visualizations
PRMT5 Signaling Pathway
The following diagram illustrates the central role of PRMT5 in cellular signaling and the mechanism of its inhibition by this compound.
Caption: PRMT5 signaling pathway and inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the effects of this compound in a cell culture setting.
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. PRMT5 Inhibitor this compound Decreases the Viability and Encystment of Entamoeba invadens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Detecting PRMT5 Inhibition by EPZ015666: Application Notes and Protocols for Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Western blotting to detect the inhibition of Protein Arginine Methyltransferase 5 (PRMT5) by the small molecule inhibitor EPZ015666. This document outlines the necessary procedures for cell culture, treatment, protein extraction, and immunodetection to assess the downstream effects of PRMT5 inhibition on symmetric dimethylarginine (sDMA) levels.
Application Notes
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a significant role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2][3] Dysregulation of PRMT5 activity has been implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention.[4]
This compound is a potent and selective inhibitor of PRMT5.[4][5] It acts by competitively binding to the substrate-binding pocket of PRMT5, thereby preventing the methylation of its target proteins.[4][6][7] A key downstream indicator of PRMT5 activity is the level of symmetric dimethylarginine (sDMA) on its substrate proteins. Therefore, a common and effective method to confirm the efficacy of this compound is to measure the reduction in global sDMA levels within cells using Western blotting. This technique allows for a semi-quantitative assessment of PRMT5 inhibition. Studies have shown that treatment with this compound leads to a dose-dependent decrease in sDMA levels in various cancer cell lines.[4][6][8][9][10][11][12]
Quantitative Data Summary
The following table summarizes the quantitative data related to the inhibitory effect of this compound on PRMT5 as determined by various studies.
| Parameter | Cell Line(s) | Value | Reference(s) |
| IC50 (Viability) | Entamoeba invadens | 96.6 ± 6 µM | [9][13] |
| Mantle Cell Lymphoma (MCL) | Nanomolar range | [4] | |
| Effective Concentration (sDMA reduction) | HeLa, A549, H358 | 5-20 µM | [6][8][11] |
| MCF-7 | 5 µM | [14] | |
| HTLV-1 transformed T-cells | Dose-dependent decrease | [4] | |
| KP1 | 5-10 µM | [11] | |
| Treatment Duration for sDMA Reduction | HeLa | 96 hours | [8] |
| Entamoeba invadens | 72 hours | [9][13] | |
| MCF-7 | 6 days | [10][14] | |
| HTLV-1 transformed T-cells | 4 days | [4] | |
| KP1 | 5 days | [11] |
Signaling Pathway and Inhibition
The following diagram illustrates the role of PRMT5 in protein methylation and its inhibition by this compound.
Caption: PRMT5 signaling pathway and its inhibition by this compound.
Experimental Workflow
The diagram below outlines the key steps in the Western blotting protocol to assess PRMT5 inhibition.
Caption: Experimental workflow for Western blotting analysis of PRMT5 inhibition.
Detailed Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, MCF-7) in appropriate growth medium and culture until they reach 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range of 0.1, 1, 5, 10, 20 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing culture medium and replace it with the medium containing the different concentrations of this compound or the DMSO vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 72-96 hours or as determined by preliminary experiments).[8][9]
Protein Extraction
-
Cell Harvesting: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 0.1% SDS, 1% sodium deoxycholate, 5 mM EDTA) supplemented with a protease inhibitor cocktail to the cells.[10]
-
Scraping and Collection: Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the concentrations, normalize all samples to the same concentration with lysis buffer.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) per lane onto a 4-20% Mini-PROTEAN® TGX™ Precast Gel or a standard SDS-polyacrylamide gel.[4][7] Run the gel until adequate separation of proteins is achieved.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7][10]
Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Anti-Symmetric Di-Methyl Arginine Motif [sdme-RG]: (e.g., 1:1000 dilution) to detect global sDMA levels.[4]
-
Anti-PRMT5: (e.g., 1:1000 dilution) to detect total PRMT5 levels and confirm that the inhibitor does not cause PRMT5 degradation.[2][15]
-
Anti-β-actin or Anti-α-tubulin: (e.g., 1:5000 dilution) as a loading control.[4]
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.[4]
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
Detection and Data Analysis
-
Signal Development: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[4]
-
Image Acquisition: Capture the chemiluminescent signal using an appropriate imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the sDMA bands to the corresponding loading control bands (β-actin or α-tubulin).
-
Analysis: Compare the normalized sDMA levels across the different concentrations of this compound to determine the extent of PRMT5 inhibition. A significant decrease in the sDMA signal with increasing concentrations of this compound indicates effective inhibition of PRMT5.[9][13]
References
- 1. PRMT5 Monoclonal Antibody (PRMT5-21) (MA1-25470) [thermofisher.com]
- 2. Anti-PRMT5 antibody [EPR5772] (ab109451) | Abcam [abcam.com]
- 3. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. PRMT5 Enables Robust STAT3 Activation via Arginine Symmetric Dimethylation of SMAD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Novel Protein Arginine Methyltransferase 5 Inhibitor in Non-small Cell Lung Cancer by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PRMT5 Inhibitor this compound Decreases the Viability and Encystment of Entamoeba invadens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. PRMT5 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: EPZ015666 in Mantle Cell Lymphoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of EPZ015666 (GSK3235025), a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in preclinical mantle cell lymphoma (MCL) xenograft models. The information compiled is based on published preclinical studies and is intended to guide researchers in designing and executing in vivo efficacy studies.
Introduction
Mantle cell lymphoma (MCL) is a typically aggressive B-cell non-Hodgkin lymphoma characterized by the t(11;14) translocation, leading to the overexpression of cyclin D1 and subsequent cell cycle dysregulation.[1][2] Despite advancements in treatment, MCL remains incurable for many patients, highlighting the need for novel therapeutic strategies.[1]
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising therapeutic target in MCL. PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating a multitude of cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] In MCL, PRMT5 is frequently overexpressed and contributes to lymphomagenesis by supporting various oncogenic signaling pathways.[1][2][3]
This compound is a potent and selective, orally bioavailable small-molecule inhibitor of PRMT5.[3][4] Preclinical studies have demonstrated its ability to induce cell cycle arrest and apoptosis in MCL cell lines and to exhibit significant anti-tumor activity in in vivo xenograft models.[3][4][5][6] These notes provide detailed methodologies for leveraging this compound in such models.
Signaling Pathway of PRMT5 Inhibition in MCL
PRMT5 inhibition with this compound impacts multiple pro-survival pathways in mantle cell lymphoma. A key mechanism involves the disruption of signaling cascades that promote cell growth and proliferation. Inhibition of PRMT5 has been shown to attenuate AKT signaling, leading to the nuclear translocation of the transcription factor FOXO1.[1] In the nucleus, FOXO1 transcriptionally activates pro-apoptotic members of the BCL-2 family, such as BAX, thereby sensitizing MCL cells to apoptosis.[1] Furthermore, PRMT5 inhibition can restore the regulatory activity of the cell cycle and activate negative regulators of the B-cell receptor (BCR)-PI3K/AKT signaling pathway.[2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and other PRMT5 inhibitors in various MCL models.
Table 1: In Vitro Activity of PRMT5 Inhibitors in MCL Cell Lines
| Cell Line | Inhibitor | IC50 (nM) | Reference |
| Maver | This compound | in the nanomolar range | [3][7] |
| Z-138 | This compound | in the nanomolar range | [3][7] |
| Various MCL Lines | PRT-382 | 20 - 140 (sensitive) | [8] |
| Various MCL Lines | PRT-382 | 340 - 1650 (resistant) | [8] |
| MCL Cell Lines | This compound | 22 (biochemical IC50) | [3][4] |
Table 2: In Vivo Antitumor Activity of PRMT5 Inhibitors in MCL Xenograft Models
| Xenograft Model | Inhibitor | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Maver CDX | This compound | Oral, dose-dependent | Significant TGI | [3][7] |
| Z-138 CDX | This compound | Oral, dose-dependent | Significant TGI | [3][7] |
| ATL-ED Xenograft | This compound | 25 mg/kg or 50 mg/kg, bid, oral | Decreased tumor growth, increased survival | [6] |
| PDX Model | GSK3326595 | 100 mg/kg, daily | Significant tumor growth inhibition | [9] |
| PDX-DA | PRT-382 | 10 mg/kg, 4 days on/3 days off | Therapeutic benefit, increased survival | [2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Cell Line-Derived Xenograft (CDX) Model
This protocol outlines the establishment of a subcutaneous MCL xenograft model and subsequent treatment with this compound.
Materials:
-
MCL cell lines (e.g., Z-138, Maver)
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel (or similar basement membrane matrix)
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal balance
-
Oral gavage needles
Procedure:
-
Cell Culture: Culture MCL cells according to standard protocols to achieve the required number for implantation.
-
Cell Preparation for Implantation:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (should be >90%).
-
Centrifuge the cells and resuspend the pellet in a cold, sterile solution of 50% Matrigel in PBS at a concentration of 5-10 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 million cells) into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitor animal body weight and overall health concurrently.
-
-
Randomization and Treatment:
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Prepare this compound in the appropriate vehicle. Dosing can range from 25 to 200 mg/kg.[6]
-
Administer this compound or vehicle control to the respective groups via oral gavage. A typical dosing schedule could be once or twice daily.[6]
-
-
Endpoint Analysis:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration (e.g., 21-28 days).
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers like SmD3 methylation, immunohistochemistry).[3][7]
-
Protocol 2: Pharmacodynamic (PD) Marker Analysis
This protocol describes the assessment of PRMT5 inhibition in tumor tissue by measuring the methylation status of a downstream substrate.
Materials:
-
Excised tumor tissue from xenograft studies
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system and membranes
-
Primary antibodies (e.g., anti-symmetric dimethylarginine [sym10], anti-SmD3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize snap-frozen tumor samples in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody targeting a known PRMT5 substrate, such as symmetrically dimethylated SmD3.[7]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the extent of target inhibition in the this compound-treated groups compared to the vehicle control. A reduction in the symmetric dimethylation signal indicates successful PRMT5 inhibition.[7]
Conclusion
This compound has demonstrated significant preclinical activity in mantle cell lymphoma models, providing a strong rationale for its clinical investigation. The protocols and data presented here offer a framework for researchers to further explore the therapeutic potential of PRMT5 inhibition in MCL and to evaluate novel combination strategies. Careful execution of these in vivo studies, with attention to appropriate controls and endpoint analyses, is critical for the successful translation of these promising preclinical findings.
References
- 1. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 7. biospace.com [biospace.com]
- 8. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploiting PRMT5 as a target for combination therapy in mantle cell lymphoma characterized by frequent ATM and TP53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating EPZ015666-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ015666 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme frequently overexpressed in various cancers.[1] PRMT5 plays a crucial role in diverse cellular processes, including cell proliferation and survival, making it a compelling target for cancer therapy.[2][3] Inhibition of PRMT5 by this compound has been shown to induce apoptosis in a variety of cancer cell lines, highlighting its potential as a therapeutic agent.[4][5] These application notes provide detailed protocols for key apoptosis assays to assess the efficacy of this compound, along with representative data and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: this compound and Apoptosis Induction
PRMT5 is a Type II protein arginine methyltransferase that symmetrically dimethylates arginine residues on both histone and non-histone proteins. This modification regulates gene expression, RNA splicing, and signal transduction. In cancer, the overexpression of PRMT5 contributes to tumorigenesis by promoting cell cycle progression and inhibiting apoptosis.
This compound specifically inhibits the enzymatic activity of PRMT5.[1] This inhibition leads to a reduction in symmetric arginine dimethylation on target proteins, which in turn disrupts downstream signaling pathways. One of the key consequences of PRMT5 inhibition is the induction of apoptosis, or programmed cell death. While the precise downstream effectors are still under investigation, the apoptotic response to this compound is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. researchgate.net [researchgate.net]
- 4. PRMT5 Inhibitor this compound Decreases the Viability and Encystment of Entamoeba invadens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing EPZ015666 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of EPZ015666, a potent and selective PRMT5 inhibitor, in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that selectively targets Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, and signal transduction.[2][3] By inhibiting PRMT5, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on PRMT5 activity.[1][4]
Q2: What is a typical effective concentration range for this compound in cell viability assays?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of the assay. Generally, IC50 values (the concentration that inhibits 50% of cell growth) for sensitive cancer cell lines are in the nanomolar to low micromolar range.[1][5] For initial experiments, a dose-response curve ranging from 10 nM to 10 µM is recommended to determine the optimal concentration for your specific cell line.
Q3: How long should I incubate cells with this compound?
Due to its mechanism of action, which involves epigenetic modifications and subsequent downstream effects, this compound often requires a longer incubation period to observe a significant impact on cell viability.[1] While some effects may be visible within 72 hours, incubation times of 6 to 12 days are commonly reported to achieve maximal effects.[1] It is advisable to perform a time-course experiment (e.g., 3, 6, 9, and 12 days) to determine the optimal endpoint for your assay.
Q4: What is the best method to dissolve and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: Which cell viability assay is most suitable for use with this compound?
Both colorimetric assays, such as MTT and MTS, and luminescence-based assays, like CellTiter-Glo®, are suitable for assessing cell viability following this compound treatment.[6]
-
MTT/MTS assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt to a colored formazan product.
-
CellTiter-Glo® measures the level of ATP, which is an indicator of metabolically active cells.
The choice of assay may depend on the specific experimental requirements, such as the need for multiplexing with other assays.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (nM) |
| Z-138 | Mantle Cell Lymphoma | Not Specified | 99 |
| Maver-1 | Mantle Cell Lymphoma | Not Specified | 183 |
| Granta-519 | Mantle Cell Lymphoma | Not Specified | 299 |
| HTLV-1 Transformed T-cells | T-cell Leukemia | 12 days | In the nanomolar range |
| Activated CD4+ T-cells | Normal T-cells | 12 days | In the nanomolar range |
| Resting CD4+ T-cells | Normal T-cells | 12 days | 100-1000 fold higher than transformed cells |
Note: IC50 values are highly dependent on the specific assay conditions and cell line. This table should be used as a reference for establishing an appropriate concentration range for your experiments.
Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the duration of the experiment. Optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of this compound in a complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentration of this compound. Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 3 to 12 days). For longer incubation periods, it may be necessary to replenish the medium with a fresh compound every 3-4 days.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, with gentle shaking to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Detailed Methodology for CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions and should be adapted for your specific needs.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 3 to 12 days).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak effect of this compound on cell viability | 1. Concentration is too low: The cell line may be less sensitive to PRMT5 inhibition. 2. Incubation time is too short: The effects of this compound can be slow to manifest. 3. Compound degradation: Improper storage or handling of the compound. | 1. Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM). 2. Increase the incubation time (e.g., up to 12 days), with periodic media changes containing a fresh compound. 3. Ensure the stock solution is stored correctly at -20°C or -80°C and use a fresh aliquot for each experiment. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells in each well. 2. Edge effects: Evaporation from the outer wells of the plate. 3. Incomplete formazan dissolution (MTT assay): Crystals are not fully dissolved. | 1. Ensure thorough mixing of the cell suspension before seeding. Use a multichannel pipette for consistency. 2. Avoid using the outermost wells of the 96-well plate or fill them with sterile PBS to maintain humidity. 3. Increase the incubation time with the solubilization solution and ensure thorough mixing by pipetting or shaking. |
| High background signal in control wells | 1. Contamination: Bacterial or yeast contamination can metabolize MTT or affect ATP levels. 2. Serum interference: Components in the serum can react with the assay reagents. | 1. Regularly check cell cultures for contamination. Use sterile techniques throughout the experiment. 2. For MTT assays, consider washing cells with PBS before adding the MTT reagent. For CellTiter-Glo, use a medium-only blank to subtract background luminescence. |
| Compound precipitation in the media | 1. Poor solubility: The concentration of this compound exceeds its solubility limit in the culture medium. 2. High DMSO concentration: The final DMSO concentration is too high. | 1. Prepare fresh dilutions from the stock solution for each experiment. Ensure the stock solution is fully dissolved before dilution. Consider using a lower starting concentration. 2. Keep the final DMSO concentration in the culture medium below 0.1%. |
Mandatory Visualization
Caption: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration in cell viability assays.
Caption: A decision tree for troubleshooting common issues in this compound cell viability assays.
References
- 1. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Versatility of PRMT5-induced methylation in growth control and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of EPZ015666
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the PRMT5 inhibitor, EPZ015666. Our focus is to help you identify and understand potential off-target effects and differentiate them from on-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a potent and highly selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] It functions as a peptide-competitive and S-adenosylmethionine (SAM)-uncompetitive inhibitor, binding to the substrate-binding site of PRMT5.[3][4] This inhibits the enzymatic activity of PRMT5, which is responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[5]
Q2: How selective is this compound for PRMT5?
This compound exhibits a high degree of selectivity for PRMT5, with studies reporting over 10,000-fold specificity against other protein methyltransferases.[2] This high selectivity suggests that direct off-target enzymatic inhibition is less likely to be a common issue.
Q3: What are the expected on-target effects of this compound in cell-based assays?
The primary on-target effect of this compound is the inhibition of PRMT5's methyltransferase activity. This leads to a reduction in symmetric dimethylarginine (sDMA) levels on PRMT5 substrates, such as histone H4 at arginine 3 (H4R3me2s) and SmD3.[6] Consequently, researchers can expect to observe downstream effects such as:
Q4: I am observing significant cytotoxicity in my cell line. Is this an off-target effect?
Significant cytotoxicity is an expected on-target effect of this compound in many cancer cell lines, as PRMT5 is crucial for the survival and proliferation of these cells.[7][8] However, the sensitivity to this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the IC50 value in your specific cell model and compare it with published data. If the observed cytotoxicity is inconsistent with on-target PRMT5 inhibition, further investigation into potential off-target effects or cell-line-specific sensitivities may be warranted.
Q5: Can this compound affect signaling pathways other than histone methylation?
Yes, PRMT5 has numerous non-histone substrates and plays a role in various cellular signaling pathways. Therefore, inhibition of PRMT5 by this compound can indirectly affect these pathways. For example, PRMT5 has been shown to influence the AKT/mTOR and WNT/β-catenin signaling pathways.[10] Observed changes in these pathways are more likely to be downstream consequences of on-target PRMT5 inhibition rather than direct off-target effects.
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected results and potential off-target effects when using this compound.
Problem 1: Unexpected or inconsistent cellular phenotype.
Possible Cause:
-
Cell line-specific sensitivity or resistance.
-
Off-target effects unrelated to direct enzyme inhibition.
-
Experimental variability.
Troubleshooting Steps:
-
Confirm On-Target Activity: Before investigating off-target effects, it is crucial to confirm that this compound is inhibiting PRMT5 in your experimental system. This can be done by assessing the methylation status of a known PRMT5 substrate.
-
Recommended Assay: Western blot analysis of symmetric dimethylarginine (sDMA) marks, such as H4R3me2s or total sDMA. A decrease in these marks upon treatment with this compound confirms on-target activity.
-
-
Dose-Response Analysis: Perform a comprehensive dose-response curve to determine the IC50 for cell viability in your specific cell line. Compare your results with the data provided in the tables below.
-
Literature Review: Search for publications that have used this compound in similar cell lines or experimental systems to understand expected outcomes.
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO) in all experiments.
Problem 2: Discrepancy between biochemical and cellular assay results.
Possible Cause:
-
Cellular permeability and metabolism of this compound.
-
Presence of endogenous inhibitors or competing substrates in the cellular environment.
Troubleshooting Steps:
-
Cellular Target Engagement Assay: If available, utilize techniques like the NanoBRET™ Target Engagement Assay to confirm that this compound is binding to PRMT5 within the cell.[11]
-
Time-Course Experiment: The effects of this compound on cellular phenotypes can be time-dependent. Conduct a time-course experiment to identify the optimal duration of treatment.
-
Metabolite Analysis: In advanced cases, consider analyzing the metabolic stability of this compound in your cell line, as species-specific differences in metabolism have been reported.[1]
Problem 3: Suspected off-target effects on a specific protein or pathway.
Possible Cause:
-
Indirect effects of PRMT5 inhibition on downstream signaling.
-
Rare, uncharacterized off-target interactions.
Troubleshooting Steps:
-
Pathway Analysis: Investigate the known signaling pathways regulated by PRMT5 (see diagrams below). The observed effect may be an indirect consequence of on-target PRMT5 inhibition.
-
Rescue Experiments: If you hypothesize an off-target effect, try to rescue the phenotype by overexpressing the wild-type target protein.
-
Use of Structurally Different Inhibitors: Compare the effects of this compound with other potent and selective PRMT5 inhibitors that have a different chemical scaffold. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
Quantitative Data
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Reference |
| Biochemical IC50 (PRMT5) | 22 nM | [1][2] |
| Cellular IC50 (Z-138 cells) | 96 - 904 nM | [12] |
| Cellular IC50 (A549 cells, 72h) | 5.8 ± 1.0 μM | [13] |
| Cellular IC50 (HTLV-1 transformed T-cells) | Varies by cell line | [7] |
| Selectivity | >10,000-fold vs. other methyltransferases | [2] |
Experimental Protocols
Western Blot for H4R3me2s
This protocol is a general guideline for assessing the on-target activity of this compound by measuring the levels of symmetrically dimethylated histone H4 at arginine 3.
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 48-72 hours).
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolate the nuclear fraction.
-
Extract histones using an acid extraction method (e.g., with 0.2 N HCl).
-
Neutralize the extract and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H4R3me2s overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the H4R3me2s signal to a loading control, such as total Histone H4 or a pan-histone antibody.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PRMT5 signaling pathway and points of intervention by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PRMT5 Inhibitor this compound Decreases the Viability and Encystment of Entamoeba invadens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 Inhibitor this compound Decreases Viability and Encystment of Entamoeba invadens[v1] | Preprints.org [preprints.org]
- 5. cell-stress.com [cell-stress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 8. The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NanoBRET® TE PRMT5 Assay [france.promega.com]
- 12. PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a Novel Protein Arginine Methyltransferase 5 Inhibitor in Non-small Cell Lung Cancer by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating EPZ015666 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the PRMT5 inhibitor, EPZ015666, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound. What are the potential mechanisms?
A1: Resistance to this compound can arise from various mechanisms. One key mechanism observed in lung adenocarcinoma cell lines is a drug-induced transcriptional state switch, rather than the selection of a pre-existing resistant population.[1] This can lead to the upregulation of specific proteins, such as Stathmin 2 (STMN2), which has been shown to be required for the establishment and maintenance of the resistant state.[1] Other potential, more general mechanisms of resistance to targeted therapies can include alterations in the drug target that prevent binding, or the activation of bypass signaling pathways that circumvent the drug's effect.[1]
Q2: I've observed this compound resistance. What are the first troubleshooting steps I should take?
A2: We recommend the following initial steps:
-
Confirm Resistance: Perform a dose-response curve with this compound on your resistant cell line alongside the parental (sensitive) cell line to quantify the shift in IC50 values.
-
Investigate STMN2 Expression: Check for the upregulation of STMN2 protein expression via Western blot. Increased STMN2 levels are a known marker of a specific resistance mechanism.[1]
-
Assess Collateral Sensitivities: Test the sensitivity of your resistant cells to other chemotherapeutic agents, particularly taxanes like paclitaxel. Cells that have developed resistance to this compound through STMN2 upregulation often exhibit increased sensitivity to paclitaxel.[1]
Q3: My this compound-resistant cells show high levels of STMN2. What is the scientific basis for this and what are my next steps?
A3: The upregulation of STMN2, a microtubule-regulating protein, is a documented mechanism of resistance to PRMT5 inhibitors.[1] This creates a collateral sensitivity to taxane-based chemotherapies. Your next step should be to explore combination therapy. A synergistic effect is often observed when combining this compound with paclitaxel.[1] This combination can prevent the emergence of resistant cells and effectively kill both sensitive and resistant populations.[1]
Q4: Are there other combination therapies I can try to overcome this compound resistance?
A4: Yes, several combination strategies have shown promise in preclinical studies:
-
mTOR Inhibitors: In glioblastoma models, combining this compound with mTOR inhibitors like PP242 has demonstrated synergistic anti-cancer effects both in vitro and in vivo.[2] Resistance to mTOR inhibitors can be driven by PRMT5-mediated activity, making this a rational combination.[2]
-
Chemotherapeutic Agents: In triple-negative breast cancer (TNBC) cell lines, PRMT5 inhibition has shown synergy with cisplatin, doxorubicin, and camptothecin.[3]
-
EGFR/HER2 Inhibitors: For TNBC cells with high EGFR expression, combining a PRMT5 inhibitor with an EGFR inhibitor like erlotinib can be effective.[3] Similarly, in HER2-positive or HER2-low breast cancer, a combination with HER2 inhibitors is a promising approach.[3]
-
PARP Inhibitors: PRMT5 inhibition has also been shown to sensitize ovarian and breast cancer cells to PARP inhibitors.[3]
-
Immune Checkpoint Inhibitors: In melanoma, combining the PRMT5 inhibitor GSK3326595 with anti-PD1 therapy has shown a significant decrease in tumor size and increased survival in mouse models.[4]
Q5: Should I consider switching to a different PRMT5 inhibitor if I observe resistance to this compound?
A5: While other PRMT5 inhibitors exist, such as JNJ-64619178 which targets the SAM binding domain, the development of resistance is often linked to downstream cellular adaptations rather than specific interactions with this compound itself.[1] Therefore, simply switching to another PRMT5 inhibitor that shares a similar mechanism of action may not be effective. A more robust strategy is to investigate the underlying resistance mechanism and employ a combination therapy to target the acquired vulnerabilities.
Troubleshooting Guides
Guide 1: Investigating and Confirming this compound Resistance
This guide outlines the workflow for confirming resistance and characterizing the resistant phenotype.
Caption: Workflow for confirming and characterizing this compound resistance.
Guide 2: Overcoming Resistance via Combination Therapy
This decision tree helps in selecting an appropriate combination therapy based on the characterization of the resistant cell line.
Caption: Decision tree for selecting a combination therapy strategy.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and Combination Therapies
| Cell Line | Cancer Type | Treatment | IC50 / Effect | Source |
| Z-138 | Mantle Cell Lymphoma | This compound | Nanomolar range IC50 | [5] |
| H23 | Lung Adenocarcinoma | This compound | ~10 µM (Parental) | [1] |
| H23-R1, H23-R2 | Lung Adenocarcinoma | This compound | > 25 µM (Resistant) | [1] |
| H23 | Lung Adenocarcinoma | Paclitaxel | ~10 nM (Parental) | [1] |
| H23-R1, H23-R2 | Lung Adenocarcinoma | Paclitaxel | ~1 nM (Resistant) | [1] |
| Multiple (Lung, Breast, Liver, Colon) | Various Cancers | This compound + Paclitaxel | Synergistic (Bliss score > 0) | [1] |
| LN229, LN18, GBM6, GBM39 | Glioblastoma | This compound + PP242 (mTORi) | Synergistic anti-GBM effects | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | This compound | Impairs cell proliferation | [6] |
| ATL-ED, SLB-1 | HTLV-1-transformed T-cell lines | This compound | Dose-dependent increase in apoptosis | [7] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
Objective: To develop cancer cell lines with acquired resistance to this compound for downstream mechanistic studies.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
-
Microscope
Methodology:
-
Initial Seeding: Seed the parental cell line at a low density in a large culture flask.
-
Stepwise Dose Escalation:
-
Begin by treating the cells with this compound at a concentration close to the IC20 (the concentration that inhibits 20% of cell growth).
-
Allow the cells to grow until they reach approximately 80% confluency.
-
Passage the cells and re-seed them in fresh medium containing the same concentration of this compound.
-
Once the cells are growing robustly at this concentration, gradually increase the concentration of this compound in a stepwise manner.
-
-
Maintenance of Resistant Population: Continue this process of dose escalation until the cells are able to proliferate in a high concentration of this compound (e.g., 10-fold or higher than the initial IC50).
-
Establishment of Resistant Lines: At this point, the cell population is considered resistant. Isolate single clones or maintain as a polyclonal population.
-
Validation: Regularly validate the resistance by performing a dose-response assay and comparing the IC50 to the parental cell line.
Protocol 2: Western Blot for STMN2 Expression
Objective: To determine the protein expression level of Stathmin 2 (STMN2) in parental versus this compound-resistant cell lines.
Materials:
-
Parental and resistant cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against STMN2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Prepare samples by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against STMN2 overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Protocol 3: Cell Viability Assay for Synergy Analysis
Objective: To assess the synergistic effect of combining this compound with another therapeutic agent (e.g., paclitaxel).
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound
-
Second therapeutic agent (e.g., paclitaxel)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment:
-
Create a dose-response matrix with varying concentrations of this compound on one axis and the second drug on the other axis.
-
Include single-agent controls for both drugs and a vehicle control (DMSO).
-
Treat the cells with the drug combinations and single agents.
-
-
Incubation: Incubate the plate for a duration appropriate for the cell line and drugs being tested (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Analyze the drug combination data using a synergy model such as the Bliss independence model or the Chou-Talalay method to calculate a synergy score or combination index (CI). A Bliss score greater than zero or a CI value less than 1 indicates synergy.
-
Signaling Pathways and Workflows
Caption: Signaling pathway of this compound action, resistance, and collateral sensitivity.
References
- 1. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protein arginine methyltransferase PRMT5 confers therapeutic resistance to mTOR inhibition in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
best practices for long-term EPZ015666 treatment in culture
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term in-culture treatment with EPZ015666.
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with this compound.
Quantitative Data Summary
The following table summarizes key quantitative data from in vitro studies for effective concentrations and treatment durations of this compound across various cell lines.
| Cell Line Type | Cell Line(s) | IC50 (Proliferation) | Treatment Duration | Key Observations |
| Mantle Cell Lymphoma (MCL) | Z-138, Granta-519, Maver-1, Mino, Jeko-1 | 96-904 nM | Up to 12 days | Dose-dependent inhibition of proliferation and SmD3 methylation.[1][2] |
| HTLV-1-Transformed T-cells | SLB-1, ATL-ED | Nanomolar range | Up to 12 days | Dose- and time-dependent decrease in cell viability; induction of apoptosis.[3][4] |
| Non-Small Cell Lung Cancer | A549 | Not specified | Not specified | Inhibition of cell viability. |
| Glioblastoma (GBM) | Various | Not specified | Not specified | Synergistic anti-GBM effects when combined with mTOR inhibitors. |
| Entamoeba invadens | Trophozoites | 96.6 ± 6 µM | 72 hours | Dose-dependent decrease in viability and encystment.[5][6] |
Experimental Protocols
This protocol is adapted from studies on HTLV-1-transformed T-cell lines.[3]
-
Cell Seeding: Seed lymphoid cells at a density of 1 x 10^5 cells/mL in 12-well plates. For activated and naïve T-cells, a higher density of 5 x 10^5 cells/mL may be appropriate.
-
Treatment: Add this compound or vehicle control (DMSO) to duplicate wells at the desired concentrations.
-
Incubation: Incubate cells at 37°C in a humidified incubator with 5% CO2.
-
Monitoring and Replenishment: Measure cell viability on days 4, 8, and 12 using a method such as Trypan blue dye exclusion. Crucially, add fresh this compound or vehicle at the indicated concentrations every 4 days to maintain compound activity.
-
Data Analysis: Calculate the relative percent inhibition of cell proliferation compared to the vehicle control at each time point and determine the IC50 value after 12 days of treatment.[4]
This protocol allows for the verification of this compound's on-target activity.
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified period (e.g., 4 days).
-
Cell Lysis: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for the Symmetric Di-Methyl Arginine Motif (sdme-RG).
-
Incubate with an appropriate secondary antibody.
-
Detect the signal using a suitable chemiluminescent substrate.
-
Use a loading control, such as β-actin or α-tubulin, to ensure equal protein loading.[3][4]
-
-
Analysis: A dose-dependent decrease in the intensity of bands recognized by the sdme-RG antibody indicates effective inhibition of PRMT5 by this compound.[3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for long-term this compound treatment.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for in vitro experiments?
Based on published data, the effective concentration of this compound is highly cell-line dependent. For many cancer cell lines, particularly those of hematological origin, IC50 values are in the nanomolar range (e.g., 96-904 nM for MCL cell lines).[1] However, for other cell types, micromolar concentrations may be required.[6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
2. How often should the media with this compound be replaced in long-term culture?
For experiments lasting longer than 96 hours, it is best practice to replenish the media with fresh this compound every 3 to 4 days. This is crucial as the compound may degrade or be metabolized under standard cell culture conditions (37°C, 5% CO2), leading to a decrease in its effective concentration. Some long-term proliferation assays have successfully used a 4-day replenishment schedule.[3]
3. What are the signs of compound degradation or loss of activity?
A primary sign of degradation is a reduction in the expected biological effect over time, such as a rebound in cell proliferation or a decrease in apoptosis. To confirm on-target activity, you can perform a Western blot for symmetric di-methyl arginine (SDMA) on protein lysates from your treated cells. A recovery of SDMA levels despite the continued presence of the inhibitor would suggest a loss of compound activity.[3]
4. Can cells develop resistance to this compound?
Yes, acquired resistance to PRMT5 inhibitors, including this compound, has been observed. Studies suggest that this resistance may not be due to the selection of pre-existing mutations but rather a drug-induced transcriptional state switch. If you observe resistance, it is important to verify that the drug is still inhibiting its target (PRMT5) by checking SDMA levels. Combining this compound with other therapeutic agents has been shown to produce synergistic effects and could be a strategy to overcome resistance.[7][8]
5. What are the known off-target effects of this compound?
This compound is a highly selective inhibitor of PRMT5, with over 10,000-fold selectivity against other protein methyltransferases.[7] While specific off-target effects at high concentrations or during long-term treatment are not extensively documented in the provided literature, it is always good practice to use the lowest effective concentration to minimize the potential for off-target activities.
6. What is the best way to prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol. For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM). It is recommended to use fresh, high-quality DMSO as moisture-absorbing DMSO can reduce solubility. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.
Visualizations
PRMT5 Signaling Pathway
Caption: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.
Concentration & Duration vs. Cellular Response
Caption: Relationship between this compound concentration, duration, and cellular outcome.
References
- 1. selleckchem.com [selleckchem.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 4. The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 Inhibitor this compound Decreases the Viability and Encystment of Entamoeba invadens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. EPZ 015666 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 8. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
EPZ015666 Experimental Reproducibility: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues encountered during experiments with EPZ015666, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Core Concepts: Understanding this compound
This compound is an orally bioavailable small molecule that inhibits the enzymatic activity of PRMT5.[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on histone and other proteins, playing a crucial role in various cellular processes, including cell cycle progression, apoptosis, and RNA splicing.[3][4][5] Inhibition of PRMT5 by this compound leads to a reduction in symmetric dimethylation, which can induce apoptosis and inhibit the proliferation of cancer cells.[1][3]
The inhibitor has been shown to be effective in various cancer cell lines, particularly those of lymphoid origin.[6][7] Its mechanism involves a unique cation-π binding mode within the PRMT5:MEP50 complex.[3]
Troubleshooting Guide & FAQs
This section addresses common issues that can lead to a lack of reproducibility in experiments involving this compound.
Question: My IC50 value for this compound is significantly different from published values.
Answer: Discrepancies in IC50 values can arise from several factors. Here are some key areas to investigate:
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Cell Line Variability:
-
Passage Number: Are you using a consistent and low passage number for your cells? High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.
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Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or confluent cells may respond differently.
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Cell Seeding Density: Inconsistent seeding density can significantly impact results. Optimize and maintain a consistent cell number per well.
-
-
Reagent Quality and Handling:
-
This compound Stock Solution: How are you preparing and storing your stock solution? this compound is typically dissolved in DMSO.[2] Ensure it is fully dissolved and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]
-
Assay Reagents: Are all other reagents, such as cell culture media and assay buffers, fresh and of high quality? Components in the media can sometimes interfere with the assay.
-
-
Experimental Protocol:
-
Incubation Time: The duration of exposure to this compound can influence the IC50 value. Refer to established protocols and ensure consistent incubation times across experiments. Some studies have noted dose-dependent effects after 12 days of treatment.[1]
-
Assay Type: The type of viability or proliferation assay used (e.g., MTT, CellTiter-Glo, Annexin V staining) can yield different IC50 values. Ensure you are using a consistent and appropriate assay for your cell type.
-
Question: I am not observing the expected decrease in symmetric dimethylation (sDMA) levels after this compound treatment.
Answer: A lack of change in sDMA levels, a key downstream marker of PRMT5 activity, can be due to several factors:
-
Insufficient Treatment Duration or Concentration: It may take time for the effects of PRMT5 inhibition to manifest as a detectable decrease in sDMA levels. Consider a time-course experiment with varying concentrations of this compound.
-
Antibody Quality: The primary antibody used for detecting sDMA in Western blotting is critical. Validate your antibody to ensure it is specific and sensitive enough to detect changes in methylation status.
-
Protein Extraction and Western Blotting Technique: Ensure efficient protein extraction and proper Western blotting technique. Inconsistent loading and transfer can affect the quantification of sDMA levels.
Question: My in vitro enzyme inhibition assay is not working as expected.
Answer: For in vitro assays, precision is key. Here are some common pitfalls:
-
Enzyme Activity:
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Enzyme Purity and Concentration: Use a highly purified and active PRMT5 enzyme. The concentration of the enzyme should be optimized to ensure the reaction is in the linear range.[9][10]
-
Enzyme Stability: Keep the enzyme on ice at all times before adding it to the reaction mixture to prevent denaturation.[9]
-
-
Assay Conditions:
-
Buffer Composition and pH: The assay buffer must be at the optimal pH for the enzyme.[10] Ensure all components are at room temperature before starting the assay.[11]
-
Cofactor Concentration: The concentration of the methyl donor, S-adenosylmethionine (SAM), can influence the apparent potency of the inhibitor. Ensure you are using a consistent and appropriate concentration of SAM.
-
-
Controls:
-
Negative and Positive Controls: Always include a negative control (no enzyme) and a positive control (no inhibitor) to ensure the assay is performing correctly.[9]
-
Experimental Protocols
Below are detailed methodologies for key experiments with this compound.
Protocol 1: Cell Viability Assay (e.g., using a Mantle Cell Lymphoma cell line like Z-138)
-
Cell Seeding: Seed Z-138 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in culture medium, typically ranging from 10 µM to 0.1 nM.
-
Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. For the vehicle control, add medium with the same final concentration of DMSO.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: In Vitro PRMT5 Enzyme Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT.
-
PRMT5/MEP50 complex: Dilute to the desired concentration in assay buffer.
-
Substrate: Histone H4 peptide.
-
Cofactor: S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM).
-
This compound: Prepare a serial dilution in DMSO.
-
-
Reaction Setup:
-
In a 96-well plate, add 2 µL of the this compound dilution or DMSO (for control).
-
Add 48 µL of the master mix containing PRMT5/MEP50, Histone H4 peptide, and assay buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Start the reaction by adding 50 µL of [3H]-SAM.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Stop Reaction: Terminate the reaction by adding trichloroacetic acid (TCA).
-
Detection: Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide. Wash the plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Quantitative Data Summary
| Parameter | This compound | Reference |
| Ki (PRMT5) | 5 nM | [2] |
| Cell Proliferation IC50 (Z-138 cells) | 96 nM | [2] |
| Cell Proliferation IC50 (Granta-519 cells) | 118 nM | [2] |
| Cell Proliferation IC50 (Maver-1 cells) | 904 nM | [2] |
| Cell Proliferation IC50 (Mino cells) | 227 nM | [2] |
| Cell Proliferation IC50 (Jeko-1 cells) | 150 nM | [2] |
Visualizations
Signaling Pathway
Caption: this compound inhibits PRMT5, blocking symmetric dimethylation.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound in cells.
Troubleshooting Logic
Caption: A logical approach to troubleshooting reproducibility issues.
References
- 1. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PRMT5-Selective Inhibitors Suppress Inflammatory T Cell Responses and Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchfly.com [benchfly.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. docs.abcam.com [docs.abcam.com]
optimizing dosing schedule for EPZ015666 in xenografts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing EPZ015666 in xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective, orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] By inhibiting PRMT5, this compound blocks the symmetric dimethylation of its substrates, such as SmD3, which is a component of the spliceosome.[2] This disruption of normal cellular processes can lead to cell cycle arrest, apoptosis, and ultimately, inhibition of tumor growth in cancers where PRMT5 is overexpressed or plays a critical role.[2][3][4]
Q2: What is a typical starting dose for this compound in xenograft studies?
Based on published preclinical studies, a common starting dose for this compound in xenograft models is in the range of 25-50 mg/kg, administered orally once or twice daily.[3] However, the optimal dose can vary significantly depending on the tumor model and its sensitivity to PRMT5 inhibition. Dose-ranging studies are recommended to determine the most effective and well-tolerated dose for your specific xenograft model. In some studies, doses up to 200 mg/kg have been used.[1][3]
Q3: What is the recommended dosing schedule?
Pharmacokinetic studies have suggested that twice-daily (BID) oral administration of this compound may be effective in maintaining plasma concentrations above the level required for target inhibition.[2] This is based on maintaining unbound plasma concentrations at or above the IC90 for methyl mark inhibition for at least 12 hours.[2] However, once-daily (QD) dosing has also been used in some studies. The optimal schedule should be determined empirically for each xenograft model.
Q4: How should this compound be formulated for oral administration in mice?
While specific formulation details can be proprietary, a common approach for preclinical oral dosing of small molecules is to create a suspension in a vehicle such as 0.5% methylcellulose or a similar inert suspending agent. It is crucial to ensure the formulation is homogenous to allow for accurate and consistent dosing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Tumor Growth Inhibition | Sub-optimal Dose: The dose of this compound may be too low to achieve sufficient target inhibition in the specific tumor model. | Dose Escalation Study: Perform a dose-escalation study to evaluate higher doses (e.g., 50, 100, and 200 mg/kg). Monitor for signs of toxicity. |
| Insufficient Dosing Frequency: The dosing schedule may not be maintaining adequate drug exposure over a 24-hour period. | Increase Dosing Frequency: Switch from a once-daily (QD) to a twice-daily (BID) dosing schedule to maintain more consistent plasma concentrations. | |
| Drug Formulation/Administration Issue: The drug may not be properly suspended or administered, leading to inaccurate dosing. | Verify Formulation and Technique: Ensure the dosing formulation is a homogenous suspension and that oral gavage technique is correct to ensure the full dose is delivered. | |
| Tumor Model Insensitivity: The specific cancer cell line used for the xenograft may not be dependent on PRMT5 for its growth and survival. | In Vitro Sensitivity Testing: Confirm the IC50 of this compound on the cancer cell line in vitro to verify its sensitivity to PRMT5 inhibition. | |
| Signs of Toxicity in Mice (e.g., weight loss, lethargy) | Dose is too High: The administered dose may be exceeding the maximum tolerated dose (MTD) in the experimental animals. | Dose Reduction: Reduce the dose to a lower, previously well-tolerated level. If toxicity persists, consider a less frequent dosing schedule. |
| Vehicle-Related Toxicity: The vehicle used for formulation may be causing adverse effects. | Vehicle Control Group: Ensure a vehicle-only control group is included in the study to differentiate between drug- and vehicle-related toxicity. | |
| Variability in Tumor Growth Within Treatment Group | Inconsistent Dosing: Inaccurate or inconsistent administration of this compound can lead to variable drug exposure. | Standardize Dosing Procedure: Ensure all technicians are using a standardized and validated oral gavage technique. Regularly check the homogeneity of the drug suspension. |
| Tumor Heterogeneity: The inherent biological variability of the xenograft model can result in different growth rates. | Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual tumor variability on the overall study outcome. |
Experimental Protocols
General Xenograft Study Protocol
-
Cell Culture: Culture the desired cancer cell line under standard conditions.
-
Cell Implantation:
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization and Dosing:
-
Randomize mice into treatment and control groups.
-
Prepare the this compound formulation and administer it orally via gavage according to the predetermined dosing schedule. The control group should receive the vehicle only.
-
-
Endpoint Analysis:
-
Continue treatment and monitoring until tumors in the control group reach a predefined endpoint or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
-
Pharmacodynamic (PD) Marker Analysis
To confirm target engagement of this compound, it is recommended to measure the levels of symmetric dimethylarginine (SDMA) on target proteins, such as SmD3, in tumor tissue.
-
Sample Collection: Collect tumor tissue from a subset of animals at various time points after the final dose.
-
Protein Extraction: Homogenize the tumor tissue and extract total protein.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies specific for SDMA-modified proteins (e.g., anti-symmetric dimethylarginine) and a loading control (e.g., β-actin).
-
Quantify the band intensities to determine the extent of target inhibition.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting PRMT5 signaling.
Caption: General workflow for an this compound xenograft study.
Caption: Troubleshooting logic for optimizing this compound dosing.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 4. researchgate.net [researchgate.net]
addressing variability in EPZ015666 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with EPZ015666, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, orally bioavailable small molecule inhibitor of PRMT5.[1] It acts by binding to the substrate binding pocket of PRMT5, thereby preventing the enzyme from catalyzing the symmetric dimethylation of arginine (sDMA) residues on its various protein substrates.[1] This inhibition of PRMT5's methyltransferase activity disrupts downstream cellular processes that are dependent on sDMA, such as gene expression, RNA splicing, and signal transduction.[2]
Q2: What are the expected cellular effects of this compound treatment?
Treatment of sensitive cancer cell lines with this compound typically leads to a dose- and time-dependent decrease in cell viability.[3] Other observed effects include the induction of apoptosis and cell cycle arrest.[4] The potency of this compound can vary significantly across different cell lines.[1]
Q3: How should I prepare and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[5] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO. To enhance solubility, you can warm the tube to 37°C and use an ultrasonic bath.[5] Stock solutions can be stored at -20°C for several months.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Q4: What is the recommended concentration range for in vitro studies?
The effective concentration of this compound can vary widely depending on the cell line and the duration of the experiment. IC50 values for cell proliferation have been reported in the nanomolar to low micromolar range.[3][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q5: Are there known factors that can influence the sensitivity of cell lines to this compound?
Yes, the sensitivity of cell lines to PRMT5 inhibition can be influenced by their genetic background. For instance, cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene have shown increased sensitivity to PRMT5 inhibitors.[8] The cellular context and the specific downstream pathways regulated by PRMT5 in a given cell line also play a crucial role.
Troubleshooting Guide
Issue 1: High Variability in Cell Viability Assay Results
Potential Causes:
-
Inconsistent Compound Preparation: Improper dissolution or storage of this compound can lead to inaccurate concentrations.
-
Cell Seeding Density: Variations in the number of cells seeded can significantly impact the final readout.
-
Assay-Specific Artifacts: The chosen viability assay (e.g., MTT) may be susceptible to interference from the compound or changes in cellular metabolism.[2][9]
-
Lot-to-Lot Variability: Different batches of the compound may have slight variations in purity or activity.[10][11]
Solutions:
-
Standardize Compound Handling: Always prepare fresh dilutions from a validated stock solution. Ensure complete dissolution by warming and sonication if necessary.[5]
-
Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density for your chosen assay duration.
-
Validate Your Assay: Consider using a secondary, mechanistically different viability assay (e.g., a dye exclusion method like Trypan Blue or a real-time confluence measurement) to confirm your results.
-
Perform Quality Control: If lot-to-lot variability is suspected, test the new lot in parallel with a previously validated lot on a reference cell line.
Issue 2: Inconsistent or Weak Inhibition of PRMT5 Activity in Western Blots
Potential Causes:
-
Suboptimal Antibody: The antibody used to detect symmetric dimethylarginine (sDMA) may not be specific or sensitive enough.
-
Insufficient Treatment Time or Concentration: The duration of this compound treatment or the concentration used may not be sufficient to achieve a detectable reduction in sDMA levels.
-
Poor Protein Extraction or Sample Handling: Inefficient lysis or protein degradation can lead to weak or inconsistent signals.
-
High Basal PRMT5 Activity: Some cell lines may have very high basal levels of PRMT5 activity, requiring higher concentrations or longer treatment times for effective inhibition.
Solutions:
-
Antibody Validation: Validate your sDMA antibody using positive and negative controls. Consider testing multiple antibodies to find one that performs optimally in your hands.
-
Optimize Treatment Conditions: Perform a time-course and dose-response experiment to determine the optimal conditions for observing a significant reduction in sDMA marks.
-
Improve Protein Extraction: Use a robust lysis buffer containing protease and phosphatase inhibitors. Ensure proper sample handling to prevent degradation.
-
Characterize Your Cell Line: Assess the basal expression and activity of PRMT5 in your cell line to better tailor your experimental conditions.
Issue 3: Modest or Inconsistent Anti-Tumor Activity in In Vivo Models
Potential Causes:
-
Suboptimal Dosing or Formulation: The dose, frequency of administration, or the vehicle used for in vivo delivery may not be optimal for achieving sufficient drug exposure in the tumor.
-
Poor Bioavailability: Although this compound is orally bioavailable, its absorption and distribution can be influenced by various factors.[3]
-
Tumor Model Resistance: The chosen xenograft or patient-derived xenograft (PDX) model may be inherently resistant to PRMT5 inhibition.
-
Variability in Animal Handling and Tumor Implantation: Inconsistencies in these procedures can lead to significant differences in tumor growth and response to treatment.
Solutions:
-
Optimize Dosing Regimen: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal dosing schedule in your model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform PK/PD studies to correlate drug exposure in the plasma and tumor with the inhibition of PRMT5 activity (sDMA levels) and anti-tumor efficacy.
-
Select Appropriate Models: Prioritize in vivo models derived from cell lines that have demonstrated sensitivity to this compound in vitro.
-
Standardize In Vivo Procedures: Implement standardized protocols for animal handling, tumor cell implantation, and tumor measurement to minimize experimental variability.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Z-138 | Mantle Cell Lymphoma | 96 | [7] |
| Granta-519 | Mantle Cell Lymphoma | ~200 | [7] |
| Maver-1 | Mantle Cell Lymphoma | 450 | [7] |
| Mino | Mantle Cell Lymphoma | ~300 | [7] |
| Jeko-1 | Mantle Cell Lymphoma | ~900 | [7] |
| KP1 | Lung Adenocarcinoma | Varies (sensitive) | [1] |
| KP2 | Lung Adenocarcinoma | Varies (resistant) | [1] |
Note: IC50 values can vary between studies and experimental conditions. This table provides a general reference.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Symmetric Dimethylarginine (sDMA)
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the appropriate duration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for sDMA overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the sDMA signal to the loading control.
Visualizations
Caption: PRMT5 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
Caption: Decision Tree for Optimizing this compound Experiments.
References
- 1. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 4. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. ziath.com [ziath.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]
- 9. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 10. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PRMT5 Inhibitors: EPZ015666 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of EPZ015666 (also known as GSK3235025), a first-in-class and widely studied PRMT5 inhibitor, with other emerging inhibitors of this key epigenetic regulator. Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular processes and a promising therapeutic target in oncology. Its inhibition has shown potential in treating a range of cancers, including lymphomas and solid tumors.[1] This document outlines the performance of this compound against other notable PRMT5 inhibitors, supported by experimental data, detailed methodologies, and visual representations of key cellular pathways.
Data Presentation: Quantitative Comparison of PRMT5 Inhibitors
The following tables summarize the biochemical and cellular potency of this compound and other selected PRMT5 inhibitors. These inhibitors are categorized by their mechanism of action.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Inhibitor | Mechanism of Action | Target | IC50 (nM) | Ki (nM) | Assay Conditions |
| This compound (GSK3235025) | Substrate-competitive, SAM-uncompetitive | PRMT5/MEP50 | 22 | 5 | Biochemical assay with purified enzyme.[2] |
| GSK3326595 | Substrate-competitive, SAM-uncompetitive | PRMT5/MEP50 | 6.2 | - | Radiometric assay. |
| JNJ-64619178 | Dual SAM/substrate-competitive | PRMT5/MEP50 | - | - | Potent inhibition demonstrated in preclinical studies.[3] |
| PRT543 | Selective PRMT5 inhibitor | PRMT5/MEP50 | 10.8 | - | Scintillation proximity based radiometric assay.[4] |
| MRTX-1719 | MTA-cooperative | PRMT5/MTA complex | >70-fold selectivity for MTAP-deleted cells | - | Biochemical and cellular assays.[5] |
| LLY-283 | SAM-competitive | PRMT5 | 25 (cellular IC50) | - | SmBB' methylation assay in MCF7 cells. |
Table 2: Cellular Activity of PRMT5 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Notes |
| This compound (GSK3235025) | Mantle Cell Lymphoma (Z-138, Granta-519, etc.) | Proliferation Assay | 96-904 | 12-day incubation.[2] |
| JNJ-64619178 | Lung Cancer Cell Lines | Proliferation (MTT) | Potent inhibition in 4/6 cell lines | 6-day treatment.[3] |
| PRT543 | >50 Cancer Cell Lines | Proliferation Assay | 10 - 1000 | Concentration-dependent inhibition.[4] |
| MRTX-1719 | HCT116 MTAP-deleted | Cell Viability | >70-fold more potent than in MTAP WT | Demonstrates synthetic lethality.[5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of PRMT5 inhibitors.
In Vitro PRMT5 Enzyme Inhibition Assay (AlphaLISA)
This protocol is a common method for determining the biochemical potency of PRMT5 inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against the PRMT5/MEP50 complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 (H4) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA anti-dimethyl-Histone H4 Arginine 3 (H4R3me2s) Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.01% Tween-20, 1 mM DTT)
-
Test inhibitors (e.g., this compound) diluted in DMSO
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing the PRMT5/MEP50 enzyme and the biotinylated H4 peptide substrate in the assay buffer.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Initiate the methyltransferase reaction by adding SAM to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for the enzymatic reaction.
-
Stop the reaction by adding a solution containing the AlphaLISA Acceptor beads.
-
Incubate in the dark to allow for the binding of the acceptor beads to the methylated substrate.
-
Add the Streptavidin-coated Donor beads to the wells.
-
Incubate again in the dark to allow the donor beads to bind to the biotinylated H4 peptide.
-
Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of methylated substrate.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Symmetric Dimethylation (SDMA) Assay
This assay measures the ability of an inhibitor to block PRMT5 activity within a cellular context.
Objective: To determine the IC50 of a test compound for the inhibition of symmetric dimethylation of cellular proteins.
Materials:
-
Cancer cell line of interest (e.g., Mantle Cell Lymphoma cell line Z-138)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against symmetric dimethylarginine (SDMA)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor or DMSO for a specified duration (e.g., 72-96 hours).
-
Harvest the cells and prepare whole-cell lysates using the lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities and normalize the SDMA signal to the loading control.
-
Calculate the IC50 value by plotting the normalized SDMA levels against the inhibitor concentration.
In Vivo Tumor Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of PRMT5 inhibitors in a living organism.
Objective: To assess the in vivo anti-tumor activity of a test compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice)
-
Cancer cell line (e.g., Z-138 for mantle cell lymphoma)
-
Matrigel (optional, to aid tumor establishment)
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of the cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., once or twice daily oral gavage).
-
Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week).
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the treatment effect.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to PRMT5 and its inhibition.
References
- 1. onclive.com [onclive.com]
- 2. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 3. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to EPZ015666: A Specific PRMT5 Tool Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of EPZ015666 as a specific and potent tool compound for studying Protein Arginine Methyltransferase 5 (PRMT5). Through objective comparisons with other well-characterized PRMT5 inhibitors, GSK3326595 and JNJ-64619178, this document offers a clear overview of their biochemical potency, cellular activity, selectivity, and in vivo properties, supported by detailed experimental data and protocols.
At a Glance: Comparing PRMT5 Inhibitors
The following tables summarize the key quantitative data for this compound and its alternatives, offering a direct comparison of their performance metrics.
Table 1: Biochemical Potency Against PRMT5
| Compound | IC50 (nM) | Mechanism of Action | Reference |
| This compound | 22 | Substrate-competitive / SAM-uncompetitive | [1][2] |
| GSK3326595 | 6.2 | Substrate-competitive / SAM-uncompetitive | |
| JNJ-64619178 | 0.14 | SAM-competitive | [3][4][5][6] |
Table 2: Cellular Activity in Mantle Cell Lymphoma (MCL) Cell Lines
| Compound | Cell Line | Cellular IC50 (nM) | Reference |
| This compound | Z-138 | 96 - 904 | [7] |
| This compound | Granta-519 | 96 - 904 | [7] |
| This compound | Maver-1 | 96 - 904 | [7] |
| This compound | Mino | 96 - 904 | [7] |
| This compound | Jeko-1 | 96 - 904 | [7] |
| GSK3326595 | Z-138 | ~200 | |
| JNJ-64619178 | Z-138 | Not explicitly stated in a comparative context |
Table 3: Selectivity Profile Against Other Methyltransferases
| Compound | Selectivity vs. Other Methyltransferases | Reference |
| This compound | >10,000-fold selective for PRMT5 | [8] |
| GSK3326595 | >4,000-fold selective for PRMT5 over a panel of 20 other methyltransferases | [9][10][11] |
| JNJ-64619178 | >80% inhibition of PRMT5 at 10 µM, with minimal inhibition (<15%) of 36 other methyltransferases | [6][12][13] |
Table 4: In Vivo Pharmacokinetics in Mice
| Compound | Oral Bioavailability (%) | Dosing Schedule in Xenograft Models | Reference |
| This compound | 69% (at 10 mg/kg) | 25-200 mg/kg, once or twice daily | [8][14] |
| GSK3326595 | Not explicitly stated | 25-100 mg/kg, twice daily or 200 mg/kg once daily | [9] |
| JNJ-64619178 | 36% (at 10 mg/kg) | 10 mg/kg, once daily | [6][12] |
Understanding the PRMT5 Signaling Pathway and Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in regulating various cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.
The diagram below illustrates the central role of PRMT5 and the points of intervention by the compared inhibitors.
Caption: PRMT5 pathway and inhibitor mechanisms.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical PRMT5 Inhibition Assay (AlphaLISA)
This protocol outlines the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) for determining the in vitro potency of PRMT5 inhibitors.
References
- 1. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET® TE PRMT5 Assay [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. biorxiv.org [biorxiv.org]
- 12. eubopen.org [eubopen.org]
- 13. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PRMT5 Inhibitors: EPZ015666 vs. GSK3326595 in Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key PRMT5 Inhibitors
The protein arginine methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology, with its overexpression linked to the progression of various malignancies, including lung cancer. This guide provides a detailed comparison of two prominent small molecule inhibitors of PRMT5: EPZ015666 and its more potent derivative, GSK3326595. This document synthesizes available preclinical data to aid researchers in evaluating these compounds for lung cancer studies.
At a Glance: Key Differences and Characteristics
This compound was the first-in-class potent and selective inhibitor of PRMT5. Further optimization of this compound led to the development of GSK3326595, which exhibits enhanced potency.[1] Both molecules are selective for PRMT5 over other protein methyltransferases and function by inhibiting the enzyme's methyltransferase activity.[2] This inhibition leads to reduced symmetric dimethylation of arginine residues on histone and non-histone proteins, thereby affecting gene expression, mRNA splicing, and key signaling pathways involved in cancer cell proliferation and survival.[3]
Performance Data in Preclinical Models
While direct head-to-head studies comparing this compound and GSK3326595 in the same lung cancer models are limited in the public domain, this section compiles and presents available quantitative data from various preclinical studies to facilitate a comparative assessment.
Biochemical Potency
GSK3326595 demonstrates superior biochemical potency in inhibiting PRMT5 activity compared to its predecessor, this compound.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | PRMT5 | Biochemical Assay | 22 nM | [4][5] |
| GSK3326595 | PRMT5 | Biochemical Assay | 6.2 nM | [6] |
In Vitro Efficacy in Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | Assay Type | IC50 | Reference |
| This compound | Z-138, Granta-519, Maver-1, Mino, Jeko-1 (MCL) | Cell Proliferation | 96-904 nM | [2] |
| GSK3326595 | Various Hematologic and Solid Tumor Lines | Growth/Death Assay | Not specified | [8] |
In Vivo Efficacy in Xenograft Models
In vivo studies have confirmed the anti-tumor activity of both inhibitors. The available data, primarily from lymphoma and breast cancer models, indicates significant tumor growth inhibition.
| Compound | Cancer Model | Dosing | Efficacy | Reference |
| This compound | Mantle Cell Lymphoma Xenograft | 200 mg/kg, p.o. | Dose-dependent antitumor activity | [2] |
| This compound | Triple Negative Breast Cancer Xenograft | Not specified | 39% tumor growth inhibition | [9] |
| GSK3326595 | Lymphoma Xenograft | 25-100 mg/kg BID, p.o. | 52.1% - 106.05% tumor growth inhibition | [10] |
Mechanism of Action and Signaling Pathways
Both this compound and GSK3326595 exert their anti-cancer effects by inhibiting PRMT5. PRMT5 is a key regulator of various cellular processes that are often dysregulated in cancer. In lung cancer, PRMT5 has been shown to promote tumorigenesis and progression through several signaling pathways.[11]
Inhibition of PRMT5 by these compounds leads to:
-
Downregulation of oncogenes: Studies in non-small cell lung cancer (NSCLC) cell lines have shown that PRMT5 inhibition can downregulate the expression of oncogenes such as FGFR3 and eIF4E.[7]
-
Disruption of key signaling pathways: The activity of pro-survival pathways like PI3K/AKT/mTOR and ERK is often attenuated following PRMT5 inhibition.[3][7]
-
Modulation of mRNA splicing: PRMT5 plays a crucial role in the spliceosome machinery, and its inhibition can lead to alterations in mRNA splicing, which can be detrimental to cancer cells.[9]
-
Induction of apoptosis: By disrupting these critical cellular processes, PRMT5 inhibitors can induce programmed cell death in cancer cells.
Below is a diagram illustrating the central role of PRMT5 in lung cancer signaling and the points of intervention for this compound and GSK3326595.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating PRMT5 inhibitors in lung cancer models.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the cytotoxic effects of small molecule inhibitors on NSCLC cell lines.[7]
-
Cell Seeding: Seed A549 or H460 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or GSK3326595 (typically ranging from 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values using a non-linear regression analysis.
Western Blot Analysis
This protocol is based on methodologies used to assess the impact of PRMT5 inhibitors on downstream signaling proteins.[7][8]
-
Cell Lysis: Treat lung cancer cells with the desired concentrations of this compound or GSK3326595 for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., PRMT5, p-AKT, total AKT, p-ERK, total ERK, FGFR3, eIF4E, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
In Vivo Xenograft Model
This protocol outlines a general procedure for establishing and evaluating the efficacy of PRMT5 inhibitors in a lung cancer xenograft model.[12][13]
-
Cell Preparation: Harvest A549 or other suitable lung cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Compound Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or GSK3326595 orally (p.o.) at the desired doses and schedule (e.g., once or twice daily). The control group should receive the vehicle.
-
Efficacy Evaluation: Continue treatment for a predefined period (e.g., 21-28 days) and monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.
Conclusion
Both this compound and GSK3326595 are valuable research tools for investigating the role of PRMT5 in lung cancer. GSK3326595 stands out as a more potent inhibitor based on biochemical assays. While direct comparative efficacy data in lung cancer models is not extensively published, the available information suggests that both compounds have significant anti-proliferative and anti-tumor effects. The choice between these inhibitors for a specific study may depend on the desired potency and the specific context of the experimental model. Further head-to-head studies in lung cancer models are warranted to fully delineate their comparative efficacy and to guide the clinical development of PRMT5 inhibitors for the treatment of lung cancer.
References
- 1. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of a Novel Protein Arginine Methyltransferase 5 Inhibitor in Non-small Cell Lung Cancer by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A TGFβ-PRMT5-MEP50 Axis Regulates Cancer Cell Invasion through Histone H3 and H4 Arginine Methylation Coupled Transcriptional Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. researchgate.net [researchgate.net]
Cross-Validation of EPZ015666 Effects with PRMT5 siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methods for inhibiting the protein arginine methyltransferase 5 (PRMT5): the small molecule inhibitor EPZ015666 and small interfering RNA (siRNA). Both approaches are widely used to study the function of PRMT5 and to validate it as a therapeutic target in various cancers. This document summarizes experimental data, details relevant protocols, and visualizes the underlying biological processes to aid in experimental design and data interpretation.
Data Presentation: Quantitative Comparison of this compound and PRMT5 siRNA
The following tables summarize representative quantitative data from studies investigating the effects of this compound and PRMT5 siRNA on cancer cell lines. These data illustrate the consistent phenotypical outcomes of both inhibitory methods, thereby cross-validating the on-target effects of this compound.
Table 1: Comparison of Effects on Cell Viability
| Cell Line | Treatment | Concentration/Dose | Assay | Result | Reference |
| Mantle Cell Lymphoma (Z-138) | This compound | 0.1 - 10 µM | MTT Assay | IC50 ≈ 100 nM | [1] |
| Mantle Cell Lymphoma (Z-138) | PRMT5 shRNA | N/A | Proliferation Assay | Significant reduction in cell proliferation | [2] |
| HTLV-1 Transformed T-cells (SLB-1) | This compound | 1 - 10 µM | Trypan Blue Exclusion | Dose-dependent decrease in viability | [3][4] |
| HTLV-1 Transformed T-cells | PRMT5 shRNA | N/A | Proliferation Assay | Significant reduction in cellular proliferation | [2] |
| Medulloblastoma (HD-MB03) | This compound | 0.1 - 10 µM | MTT Assay | Dose-dependent inhibition of cell growth | [5] |
Table 2: Comparison of Effects on Apoptosis
| Cell Line | Treatment | Concentration/Dose | Assay | Result | Reference |
| HTLV-1 Transformed T-cells (ATL-ED) | This compound | 1 - 10 µM | Annexin V Staining | Dose-dependent increase in apoptosis | [3][4] |
| Medulloblastoma (HD-MB03) | This compound | 1 - 10 µM | Annexin V Assay | Dose-dependent induction of apoptosis | [5] |
| Triple-Negative Breast Cancer | This compound | N/A | Western Blot (Cleaved PARP) | Increased cleaved PARP | [6] |
| Hepatocellular Carcinoma | PRMT5 siRNA | 50 nM | Flow Cytometry | Increased apoptosis | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[7][8][9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound or with PRMT5 siRNA and appropriate controls (e.g., vehicle control, non-targeting siRNA).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
PRMT5 siRNA Transfection and Validation
This protocol outlines the steps for transiently knocking down PRMT5 expression using siRNA.[11][12][13][14]
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute PRMT5-targeting siRNA (and a non-targeting control siRNA) in serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess PRMT5 protein levels by Western blot to confirm successful knockdown.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.[15][16][17][18]
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., PRMT5, cleaved PARP, cleaved Caspase-3, p-AKT, total AKT, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for cross-validating this compound effects with PRMT5 siRNA.
PRMT5 Signaling Pathway
Caption: PRMT5 is involved in a positive feedback loop with the PI3K/AKT signaling pathway.[19][20][21][22]
References
- 1. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 4. The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. youtube.com [youtube.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Guidelines for transfection of siRNA [qiagen.com]
- 14. siRNA FAQ [merckmillipore.com]
- 15. DSpace [kb.osu.edu]
- 16. origene.com [origene.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. biomol.com [biomol.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
EPZ015666: A Comparative Analysis in Diverse Cancer Landscapes
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of the PRMT5 inhibitor, EPZ015666, across various cancer types. This guide provides a detailed comparison with other therapeutic strategies, supported by experimental data, protocols, and pathway visualizations.
This compound, a first-in-class, potent, and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), has emerged as a promising therapeutic agent in oncology.[1][2][3] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[3][4] Its overexpression has been implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention.[1][5] This guide offers a comparative analysis of this compound's performance in different cancer contexts, including non-Hodgkin lymphoma, glioblastoma, and acute myeloid leukemia.
Comparative Efficacy of this compound
In Vitro Proliferation and IC50 Values
This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, vary depending on the cancer type and the specific cell line.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Mantle Cell Lymphoma (MCL) | Z-138 | 96 | [6] |
| Mantle Cell Lymphoma (MCL) | Granta-519 | 150 | [6] |
| Mantle Cell Lymphoma (MCL) | Maver-1 | 250 | [6] |
| Mantle Cell Lymphoma (MCL) | Mino | 904 | [6] |
| Mantle Cell Lymphoma (MCL) | Jeko-1 | 450 | [6] |
| Acute Myeloid Leukemia (AML) | MOLM-13 | ~100 | Not explicitly stated, inferred from graphical data |
| Acute Myeloid Leukemia (AML) | MV4-11 | ~200 | Not explicitly stated, inferred from graphical data |
| Glioblastoma (GBM) | LN229 | ~5000 | [7] |
| Glioblastoma (GBM) | LN18 | ~5000 | [7] |
| Glioblastoma (GBM) | GBM39 | ~5000 | [7] |
| HTLV-1-transformed T-cell lines | SLB-1 | IC50 for apoptosis induction, dose-dependent | [8][9] |
| HTLV-1-transformed T-cell lines | ATL-ED | IC50 for apoptosis induction, dose-dependent | [8][9] |
In Vivo Xenograft Models
Preclinical studies using xenograft models have corroborated the in vitro findings, demonstrating significant anti-tumor activity of this compound in various cancer types.
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Mantle Cell Lymphoma (MCL) | Z-138 | 200 mg/kg, p.o., BID | ~95 | [10] |
| Mantle Cell Lymphoma (MCL) | Maver-1 | 200 mg/kg, p.o., BID | Dose-dependent | [2] |
| HTLV-1 Xenograft | SLB-1 | 25 or 50 mg/kg, p.o., BID | Significant survival improvement | [9] |
| HTLV-1 Xenograft | ATL-ED | 25 or 50 mg/kg, p.o., BID | Decreased tumor burden | [9] |
| Glioblastoma (GBM) | LN229 | Not specified | 30% (as monotherapy) | [7] |
| Retinoblastoma | Y79 | Not specified | Slowed tumor growth | [11] |
Combination Therapies: Enhancing Anti-Cancer Efficacy
The therapeutic potential of this compound can be further enhanced when used in combination with other anti-cancer agents. This approach can overcome resistance mechanisms and achieve synergistic effects.
| Cancer Type | Combination Agent | Effect | Reference |
| Glioblastoma (GBM) | PP242 (mTOR inhibitor) | Synergistic anti-GBM effects, 75% growth inhibition | [7] |
| Triple-Negative Breast Cancer (TNBC) | Erlotinib (EGFR inhibitor) | Additive effects | [7] |
| Mixed-Lineage Leukemia | DOT1L inhibitors | Dose-dependent decrease in cell proliferation | [7] |
| Melanoma | Anti-PD1 therapy | Significant decrease in tumor size and increased survival | [7] |
| Human Lung Adenocarcinoma | Paclitaxel | Potent and synergistic killing of cancer cells | [12] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting PRMT5, which in turn modulates various downstream signaling pathways critical for cancer cell survival and proliferation.
Caption: Mechanism of action of this compound.
Experimental Workflows
A standardized workflow is crucial for the reproducible evaluation of this compound's efficacy. The following diagram outlines a typical experimental pipeline.
Caption: A typical experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is adapted from standard procedures to assess the effect of this compound on cancer cell proliferation.[13][14][15][16]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72-96 hours. Include a vehicle control (DMSO).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting
This protocol outlines the steps to analyze protein expression levels following this compound treatment.[17][18][19]
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PRMT5, symmetrically dimethylated proteins (e.g., anti-SDMA), and relevant signaling proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Xenograft Model
This protocol describes the establishment and use of a xenograft model to evaluate the in vivo efficacy of this compound.[20][21][22][23]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice for tumor formation and growth.
-
Drug Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
Conclusion
This compound has demonstrated significant anti-tumor activity as a single agent and in combination with other therapies across a spectrum of cancers. Its mechanism of action, centered on the inhibition of PRMT5 and the subsequent disruption of key oncogenic signaling pathways, provides a strong rationale for its continued clinical development. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and other PRMT5 inhibitors in the fight against cancer.
References
- 1. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epizyme First-In-Class PRMT5 Inhibitor Demonstrates In Vitro And In Vivo Activity In Models Of Mantle Cell Lymphoma - BioSpace [biospace.com]
- 3. mdpi.com [mdpi.com]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. A novel small-molecule antagonizes PRMT5-mediated KLF4 methylation for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a selective protein arginine methyltransferase 5 (PRMT5) inhibitor with an antitumour effect in retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 17. academic.oup.com [academic.oup.com]
- 18. PRMT5 Antibody | Cell Signaling Technology [cellsignal.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 21. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
A Head-to-Head Comparison: EPZ015666 Versus SAM-Competitive PRMT5 Inhibitors in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of prominent PRMT5 inhibitors, supported by experimental data and protocols.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in various cellular processes that support tumor growth and survival. Its inhibition offers a promising strategy for the treatment of a range of cancers. Small molecule inhibitors of PRMT5 are broadly classified based on their mechanism of action, with two major classes being substrate-competitive and S-adenosylmethionine (SAM)-competitive inhibitors. This guide provides a detailed comparison of EPZ015666, a potent and selective substrate-competitive PRMT5 inhibitor, with several key SAM-competitive inhibitors that have shown significant preclinical and clinical promise.
Mechanism of Action: A Tale of Two Pockets
PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins by transferring a methyl group from the cofactor SAM. This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, signal transduction, and DNA damage repair.
This compound functions as a substrate-competitive inhibitor . It binds to the substrate-binding pocket of PRMT5, preventing the enzyme from engaging with its protein substrates. Notably, the binding of this compound is enhanced by the presence of SAM, forming a stable ternary complex of PRMT5-SAM-EPZ015666. This unique mechanism contributes to its high potency and selectivity.[1][2][3]
In contrast, SAM-competitive inhibitors directly compete with the endogenous methyl donor, SAM, for binding to the cofactor-binding pocket of PRMT5. By occupying this site, they prevent the initiation of the methyltransferase reaction. Prominent examples of SAM-competitive inhibitors include LLY-283, JNJ-64619178, and GSK3326595.
Performance Data: A Quantitative Comparison
The following tables summarize the biochemical and cellular potency, as well as the in vivo efficacy of this compound and selected SAM-competitive PRMT5 inhibitors based on publicly available preclinical data.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Inhibitor | Mechanism of Action | Target | IC50 (nM) | Reference(s) |
| This compound | Substrate-Competitive | PRMT5/MEP50 | 22 | [3] |
| LLY-283 | SAM-Competitive | PRMT5/MEP50 | 22 | [4] |
| JNJ-64619178 | SAM-Competitive | PRMT5/MEP50 | 0.14 | [5] |
| GSK3326595 | Substrate-Competitive | PRMT5/MEP50 | 9.2 | [6] |
Table 2: Cellular Activity of PRMT5 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 (nM) | Assay Type | Reference(s) |
| This compound | Z-138 | Mantle Cell Lymphoma | 96 - 904 (range in 5 MCL lines) | Proliferation | [3] |
| This compound | Maver-1 | Mantle Cell Lymphoma | ~100 | Proliferation | [3] |
| LLY-283 | A375 | Melanoma | 46 | Proliferation | [4] |
| LLY-283 | MCF7 | Breast Cancer | 25 | SmBB' Methylation | [7] |
| JNJ-64619178 | NCI-H1048 | Small Cell Lung Cancer | 0.4 - 1.9 (range in 4 sensitive lines) | Proliferation (GI50) | |
| JNJ-64619178 | A427 | Lung Cancer | 0.4 - 1.9 (range in 4 sensitive lines) | Proliferation (GI50) | |
| GSK3326595 | MV-4-11 | Acute Myeloid Leukemia | <1000 | Proliferation (gIC50) | [8] |
Table 3: In Vivo Efficacy of PRMT5 Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | Z-138 | Mantle Cell Lymphoma | 200 mg/kg, p.o., BID | ~95% after 21 days | [9] |
| This compound | Maver-1 | Mantle Cell Lymphoma | 200 mg/kg, p.o., BID | Significant dose-dependent activity | [3] |
| LLY-283 | A375 | Melanoma | 20 mg/kg, p.o., QD | Significant TGI after 28 days | [10] |
| JNJ-64619178 | NCI-H1048 | Small Cell Lung Cancer | 1-10 mg/kg, p.o., QD | Up to 99% | [11] |
| GSK3326595 | Z-138 | Mantle Cell Lymphoma | 100 mg/kg, p.o., BID | >50% | [12] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the PRMT5 signaling pathway and a typical experimental workflow for assessing inhibitor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. bb3r.de [bb3r.de]
- 7. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of PRMT5 Inhibitor EPZ015666
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of EPZ015666, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), with other notable PRMT5 inhibitors, GSK3326595 and JNJ-64619178. This document is intended to serve as a resource for researchers and drug development professionals, offering a consolidated view of publicly available experimental data to inform preclinical research and development decisions.
In Vitro Efficacy: A Comparative Analysis
This compound demonstrates potent inhibition of PRMT5 enzymatic activity and cellular proliferation in various cancer cell lines. The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Biochemical Activity of PRMT5 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity |
| This compound | PRMT5 | 22[1] | 5[2] | >10,000-fold vs. other methyltransferases[3][4] |
| GSK3326595 | PRMT5/MEP50 complex | 5.9 - 19.7 (peptide-dependent)[4][5] | 3.1 | >4,000-fold vs. a panel of 20 methyltransferases[4][5] |
| JNJ-64619178 | PRMT5 | 0.14[6][7][8] | - | Highly selective |
Table 2: In Vitro Cellular Activity of PRMT5 Inhibitors in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | This compound IC50 (nM) | GSK3326595 gIC50 (nM) | JNJ-64619178 GI50 (nM) |
| Z-138 | 96 - 904[2] | < 100[9] | - |
| Granta-519 | 96 - 904[2] | - | - |
| Maver-1 | 96 - 904[2] | - | - |
| Mino | 96 - 904[2] | > 100[9] | - |
| Jeko-1 | 96 - 904[2] | > 100[9] | - |
| JVM-2 | - | < 100[9] | - |
| REC-1 | - | > 100[9] | - |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
In Vivo Efficacy: Preclinical Models
This compound has demonstrated significant dose-dependent antitumor activity in multiple preclinical xenograft models.
Table 3: In Vivo Efficacy of this compound in Mantle Cell Lymphoma Xenograft Models [3][4]
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| Z-138 | 200 mg/kg, BID, oral | >93% after 21 days |
| Maver-1 | 200 mg/kg, BID, oral | >70% after 21 days |
| Granta-519 | 200 mg/kg, BID, oral | 45% after 18 days |
Comparative In Vivo Efficacy:
While direct head-to-head in vivo studies are limited, available data suggests that both GSK3326595 and JNJ-64619178 also exhibit potent anti-tumor activity in various preclinical models.
-
GSK3326595: Reduces tumor growth in a Z-138 mouse xenograft model at doses of 25, 50, and 100 mg/kg twice per day.[5]
-
JNJ-64619178: Shows potent antitumor activity in non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) mouse xenograft models.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PRMT5 signaling pathway and typical experimental workflows for evaluating PRMT5 inhibitors.
Caption: PRMT5 signaling pathway and inhibition by this compound.
Caption: In vitro experimental workflow for PRMT5 inhibitors.
Caption: In vivo xenograft model workflow.
Detailed Experimental Protocols
PRMT5 Biochemical Assay (Representative Protocol)
This protocol is a representative method for determining the in vitro enzymatic activity of PRMT5 inhibitors.
-
Reagents and Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (1-21) substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/ml BSA, 1 mM DTT
-
Stop Solution: 5 M Guanidine Hydrochloride
-
Scintillation cocktail
-
96-well filter plates
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 enzyme (e.g., 5 nM), and histone H4 peptide substrate (e.g., 2 µM).
-
Add varying concentrations of this compound or other test compounds to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM (e.g., 1 µM).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the methylated peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of PRMT5 inhibitors on cancer cell proliferation.[10]
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., Z-138)
-
Complete culture medium
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or other test compounds for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Mantle Cell Lymphoma Xenograft Model (Representative Protocol)
This protocol provides a general framework for establishing and utilizing a subcutaneous xenograft model of MCL.
-
Animals and Cell Lines:
-
Immunocompromised mice (e.g., 6-8 week old female SCID or NSG mice)
-
MCL cell line (e.g., Z-138) cultured in appropriate medium
-
-
Procedure:
-
Harvest MCL cells and resuspend them in a suitable vehicle (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of approximately 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage) or vehicle control at the desired dose and schedule.
-
Measure tumor volume (using calipers) and mouse body weight two to three times per week.
-
Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
This compound is a potent and selective PRMT5 inhibitor with demonstrated in vitro and in vivo efficacy against various cancer models, particularly mantle cell lymphoma. While direct comparative data with other PRMT5 inhibitors like GSK3326595 and JNJ-64619178 is limited, all three compounds show promising preclinical activity. The data and protocols presented in this guide are intended to provide a valuable resource for the scientific community to facilitate further research and development of PRMT5-targeted therapies. Researchers are encouraged to consult the primary literature for more detailed information and to adapt the provided protocols to their specific experimental needs.
References
- 1. medium.com [medium.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma. [vivo.weill.cornell.edu]
- 7. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
assessing the specificity of EPZ015666 against other PRMT family members
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of EPZ015666, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), against other members of the PRMT family. The information presented is supported by experimental data to assist researchers in assessing its suitability for their studies.
The Protein Arginine Methyltransferase (PRMT) family comprises nine enzymes in mammals (PRMT1-9) that play crucial roles in various cellular processes, including transcriptional regulation, signal transduction, RNA processing, and DNA repair.[1][2] These enzymes catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins.[3] Based on the type of methylation they catalyze, PRMTs are classified into three categories:
-
Type I PRMTs (PRMT1, 2, 3, 4, 6, 8) catalyze the formation of asymmetric dimethylarginine (ADMA).[4]
-
Type II PRMTs (PRMT5, 9) are responsible for symmetric dimethylarginine (SDMA) formation.[4]
-
Type III PRMTs (PRMT7) only catalyze the formation of monomethylarginine (MMA).[4]
Given the diverse and critical roles of PRMTs, their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[1][5] this compound (also known as GSK3235025) was developed as a potent and selective inhibitor of PRMT5.[6][7]
Quantitative Comparison of Inhibitor Specificity
The following table summarizes the inhibitory activity of this compound against PRMT5 and its selectivity over other PRMTs. For comparative purposes, data for other known PRMT inhibitors with different selectivity profiles are also included.
| Inhibitor | Target PRMT | IC50 / Ki | Selectivity | Reference |
| This compound | PRMT5 | Ki: 5 nM; IC50: 22 nM | >20,000-fold selective over other PRMTs | [6][7] |
| MS023 | PRMT1 | IC50: 30 nM | Potent Type I PRMT inhibitor | [8] |
| PRMT3 | IC50: 119 nM | [8] | ||
| PRMT4 (CARM1) | IC50: 83 nM | [8] | ||
| PRMT6 | IC50: 4 nM | [8] | ||
| PRMT8 | IC50: 5 nM | [8] | ||
| SGC707 | PRMT3 | IC50: 31 nM; Kd: 53 nM | Allosteric inhibitor of PRMT3 | [8] |
| AMI-1 | PRMT1 | IC50: 8.8 µM (human) | Inhibits Type I PRMTs | [8] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Kd: Dissociation constant.
As the data indicates, this compound demonstrates high potency for PRMT5 with a Ki value in the low nanomolar range and exhibits exceptional selectivity (over 20,000-fold) against other protein methyltransferases.[6]
Experimental Protocols for Determining Inhibitor Specificity
The specificity and potency of PRMT inhibitors like this compound are determined using various biochemical assays. The fundamental principles of commonly employed methods are outlined below.
1. Radiometric Filter-Based Assays: This traditional method measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) onto a substrate protein or peptide.
-
Principle: The PRMT enzyme, substrate (e.g., histone H4 for PRMT5), and ³H-SAM are incubated together. The reaction is then stopped, and the mixture is transferred to a filter membrane which captures the methylated substrate. Unincorporated ³H-SAM is washed away. The radioactivity retained on the filter, which is proportional to the enzyme activity, is measured using a scintillation counter.
-
Application: To determine IC50 values, assays are performed with varying concentrations of the inhibitor.[9]
2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): AlphaLISA is a bead-based, non-radioactive assay technology used to study biomolecular interactions in a microplate format.
-
Principle: The assay involves a biotinylated substrate and an antibody specific to the methylated form of the substrate. Donor beads are coated with streptavidin (to bind the biotinylated substrate), and Acceptor beads are coated with a secondary antibody that binds the primary methylation-specific antibody. When the substrate is methylated by the PRMT enzyme, the antibody binds to it, bringing the Donor and Acceptor beads into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. The intensity of the light signal is directly proportional to the level of substrate methylation.[9][10]
-
Application: This method is highly sensitive and suitable for high-throughput screening of PRMT inhibitors.[10]
3. Fluorescence Polarization (FP) Assay: This technique measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled molecule.
-
Principle: A fluorescently labeled probe that can specifically bind to the PRMT active site is used. In its unbound state in solution, the small probe tumbles rapidly, resulting in low fluorescence polarization. When the probe binds to the much larger PRMT enzyme, its tumbling is restricted, leading to an increase in fluorescence polarization.
-
Application: In a competitive binding assay format, an inhibitor will compete with the fluorescent probe for binding to the PRMT, causing a decrease in fluorescence polarization. This method was successfully used to identify novel and specific inhibitors for PRMT1.[2]
Signaling Pathway and Experimental Workflow Visualizations
PRMT5 Signaling in Transcriptional Regulation
PRMT5 plays a significant role in gene regulation. One mechanism involves the methylation of histone H4 at arginine 3 (H4R3), leading to symmetric dimethylation (H4R3me2s). This modification is often associated with transcriptional repression. For instance, PRMT5 can repress the expression of cell cycle inhibitors like p21 (CDKN1A), thereby promoting cell proliferation. Inhibition of PRMT5 by this compound can lead to the de-repression of such genes, triggering cell cycle arrest and apoptosis in cancer cells.[11]
Caption: PRMT5-mediated transcriptional repression and its inhibition by this compound.
Experimental Workflow for AlphaLISA-based Specificity Assay
The following diagram illustrates the key steps in an AlphaLISA experiment designed to measure the inhibitory effect of a compound like this compound on PRMT5 activity.
Caption: Workflow for determining PRMT5 inhibitor potency using an AlphaLISA assay.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small-molecule antagonizes PRMT5-mediated KLF4 methylation for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of EPZ015666: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential logistical information and a step-by-step plan for the proper disposal of EPZ015666 (also known as GSK3235025), a potent and selective PRMT5 inhibitor.
Key Compound Information
A summary of essential quantitative data for this compound is provided in the table below for easy reference during handling and storage.
| Property | Value | Source |
| Molecular Weight | 383.44 g/mol | [1] |
| Purity | ≥98% (HPLC) | |
| Storage (Powder) | -20°C | [1][2] |
| Storage (In solvent) | -80°C | [2] |
| Solubility in DMSO | ≥19.17 mg/mL | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedures for the disposal of this compound. This process is designed to be straightforward and directly applicable to a laboratory setting.
Step 1: Waste Identification and Classification
The initial and most critical step is to classify this compound as a hazardous chemical waste. Due to its nature as a bioactive small molecule inhibitor, it should not be disposed of in regular trash or down the drain.[4] All waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous.
Step 2: Segregation of Waste
Proper segregation is crucial to prevent accidental chemical reactions.[5]
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, compatible container.[6] Contaminated items such as gloves, weighing paper, and pipette tips should be placed in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and listing this compound as a contaminant.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible waste container.[8] It is advisable to segregate halogenated and non-halogenated solvent waste.[5] The container must be clearly labeled with "Hazardous Chemical Waste" and a complete list of its contents, including the full chemical name and approximate concentrations.[8]
-
Sharps: Any needles or blades contaminated with this compound should be disposed of in a designated sharps container that is clearly labeled as containing chemical waste.[7]
Step 3: Labeling and Storage of Waste
All waste containers must be accurately and clearly labeled.[9] The label should include:
-
The words "Hazardous Waste"[8]
-
The full chemical name(s) of the contents (no abbreviations)[8]
-
The approximate quantities or concentrations of each chemical[8]
-
The date of waste generation[8]
-
The laboratory of origin (building and room number) and the name of the principal investigator[8]
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[10] This area should be away from general lab traffic and have secondary containment to prevent spills.[6] Containers must be kept closed except when adding waste.[9]
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[8] Do not attempt to transport or dispose of the chemical waste yourself. Follow all institutional procedures for waste manifest forms and pickup schedules.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling EPZ015666
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of EPZ015666, a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.
Compound Identification and Properties
A clear understanding of the chemical and physical properties of this compound is fundamental for safe handling.
| Property | Value |
| Formal Name | N-[(2S)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropyl]-6-(3-oxetanylamino)-4-pyrimidinecarboxamide[1] |
| Synonyms | GSK3235025[1] |
| CAS Number | 1616391-65-1[1] |
| Molecular Formula | C₂₀H₂₅N₅O₃[1] |
| Molecular Weight | 383.4 g/mol [1] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM). |
| Storage | Store at -20°C for long-term stability. Shipped at room temperature.[1] |
| Stability | ≥ 4 years when stored as directed.[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent bioactive compound. While specific toxicity data is limited, it should be handled with care, assuming high potency and potential for biological effects upon exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact and absorption. Double-gloving provides an additional barrier. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from splashes or airborne particles of the compound. |
| Body Protection | A properly fitted lab coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) | Recommended when handling large quantities of the powder or when there is a risk of aerosolization. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the essential steps for preparing a stock solution.
Caption: A step-by-step workflow for the safe handling and preparation of this compound stock solutions.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Put on all required PPE as specified in the table above. Prepare a clean and decontaminated workspace within a chemical fume hood.
-
Weighing: Tare a clean, static-free weigh boat on a calibrated analytical balance. Carefully weigh out 3.83 mg of this compound powder.
-
Transfer: Gently transfer the weighed powder into a sterile, appropriately sized vial (e.g., a 1.5 mL microcentrifuge tube).
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Secure the vial cap and vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated hazardous waste container immediately after use. |
| Stock Solutions | Collect in a sealed, labeled hazardous waste container for organic solvents. |
| Contaminated PPE (e.g., gloves) | Remove and place in a designated hazardous waste bag within the fume hood before exiting the work area. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to handle it, use an appropriate absorbent material and decontaminate the area. For large spills, contact your institution's EHS department immediately. |
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent PRMT5 inhibitor this compound and ensure a safe and productive research environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
